Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate
説明
特性
IUPAC Name |
ethyl 1-pyrimidin-2-ylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-11(16)10-4-8-15(9-5-10)12-13-6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAXUUVHHTYNHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426550 | |
| Record name | Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111247-60-0 | |
| Record name | Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate, a valuable building block in medicinal chemistry. The document details the primary synthetic pathway, experimental protocols, and key quantitative data to support research and development activities.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The principal and most direct route for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 2-chloropyrimidine with ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).
The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent at the 2-position, facilitates the nucleophilic attack by the secondary amine of the piperidine ring. This reaction leads to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond, yielding the desired product. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol
A detailed experimental procedure for the synthesis of this compound is outlined below.
Reaction Scheme:
Materials:
-
2-Chloropyrimidine
-
Ethyl piperidine-4-carboxylate
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
A mixture of 2-chloropyrimidine (2.28 g, 20 mmol) and ethyl 4-piperidinecarboxylate (4.72 g, 30 mmol) in toluene (10 mL) is heated at reflux for 18 hours.[1] Following the completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is then diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any generated acid.[1] The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.[1]
Purification:
The resulting crude product is purified by flash chromatography on a silica gel column. The product is eluted using a solvent mixture of ethyl acetate and petroleum ether (40/60, v/v) to yield this compound as a colorless oil.[1]
Data Presentation
This section summarizes the key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Physical Properties
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₃O₂ | |
| Molecular Weight | 235.28 g/mol | |
| CAS Number | 111247-60-0 | |
| Appearance | Colorless oil | [1] |
| Yield | 81% | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 236.0 | [1] |
| ¹H NMR | Not available in the searched literature. | |
| ¹³C NMR | Not available in the searched literature. | |
| IR Spectroscopy | Not available in the searched literature. |
Mandatory Visualizations
Diagram 1: Synthesis Pathway of this compound
Diagram 2: Experimental Workflow
References
Synthesis of ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate from 2-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry, from 2-chloropyrimidine and ethyl isonipecotate. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in the formation of carbon-nitrogen bonds with heteroaromatic systems. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, safety information, and a mechanistic overview.
Reaction Overview
The synthesis involves the displacement of the chlorine atom from the electron-deficient pyrimidine ring by the secondary amine of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the substitution.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chloropyrimidine | 1.0 equivalent | [Patent WO2008009700 A1] |
| Ethyl isonipecotate | 1.0 equivalent | [Patent WO2008009700 A1] |
| Potassium Carbonate | 2.0 equivalents | [Patent WO2008009700 A1] |
| Solvent | ||
| Ethanol | - | [Patent WO2008009700 A1] |
| Reaction Conditions | ||
| Temperature | Reflux | [Patent WO2008009700 A1] |
| Reaction Time | 16 hours | [Patent WO2008009700 A1] |
| Yield | ||
| Isolated Yield | 73% | [Patent WO2008009700 A1] |
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent WO2008009700 A1.
Materials:
-
2-Chloropyrimidine
-
Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloropyrimidine (1 equivalent) in absolute ethanol, add ethyl isonipecotate (1 equivalent) and anhydrous potassium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate.
Visualization of Methodologies
Experimental Workflow
Caption: Step-by-step experimental workflow.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds through a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings.
Caption: The SₙAr reaction mechanism.
Product Characterization
While the patent does not provide detailed characterization data, typical data for the product would include:
-
¹H NMR: Resonances corresponding to the pyrimidinyl, piperidinyl, and ethyl ester protons. The spectrum would confirm the connectivity of the fragments.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₂H₁₇N₃O₂ (235.28 g/mol ).
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
| Chemical | Hazards | Safe Handling |
| 2-Chloropyrimidine | Harmful if swallowed. Causes serious eye irritation. Causes skin irritation.[1][2] | Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat and open flames.[1] |
| Ethyl isonipecotate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Combustible liquid.[3][4][5][6] | Keep away from heat, sparks, and flame. Store under an inert atmosphere. Avoid ingestion and inhalation.[3] |
| Potassium Carbonate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Hygroscopic.[7][8][9][10][11] | Avoid dust formation. Avoid contact with skin and eyes. Store in a dry place. Keep away from acids.[9][10] |
This guide provides a comprehensive overview for the successful synthesis of ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate. Researchers should always refer to the primary literature and perform a thorough risk assessment before commencing any experimental work.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Chloropyrimidine - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. biosynth.com [biosynth.com]
- 6. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ineos.com [ineos.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
Chemical properties of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and purification of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed procedural information and a summary of key molecular characteristics.
Core Chemical Properties
This compound is a heterocyclic compound incorporating a pyrimidine ring attached to a piperidine-4-carboxylate ester moiety. While comprehensive experimental data is not widely available in public databases, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₃O₂ | PubChem |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Colorless oil | ChemicalBook |
| Mass Spectrum (ESI+) | [M + H]⁺ = 236.0 | ChemicalBook |
| Predicted Boiling Point | 373.4 ± 52.0 °C | ChemDad |
| Predicted Density | 1.163 ± 0.06 g/cm³ | ChemDad |
| CAS Number | 111247-60-0 | [1] |
Note: Boiling point and density are computationally predicted and have not been experimentally verified in the cited sources.
Synthesis and Purification
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Ethyl 4-piperidinecarboxylate (1.5 eq)
-
Toluene (Anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chloropyrimidine (2.28 g, 20 mmol) and Ethyl 4-piperidinecarboxylate (4.72 g, 30 mmol) in toluene (10 mL).[2]
-
Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.[2]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.[2]
Experimental Protocol: Purification
Materials:
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Dilute the cooled reaction mixture with ethyl acetate.[2]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.[2]
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.[2]
-
Purify the residue by flash chromatography on a silica gel column.[2]
-
Elute the column with a mixture of ethyl acetate and petroleum ether (40:60, v/v) to afford the pure this compound as a colorless oil. The reported yield is 81%.[2]
Visualized Workflows
The following diagrams illustrate the synthesis process and a general workflow for the characterization of a newly synthesized compound.
Caption: Synthetic route for this compound.
References
An In-depth Technical Guide to 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester (CAS 111247-60-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the publicly available chemical data and synthesis protocols for CAS 111247-60-0. As of the latest search, detailed experimental characterization data (NMR, IR), extensive physicochemical properties, and any specific biological activity or signaling pathway information for this compound are not available in the public domain. Therefore, this guide focuses on the chemical aspects of the molecule.
Chemical Identity and Structure
1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester is a heterocyclic compound featuring a pyrimidine ring attached to a piperidine moiety, with an ethyl ester functional group. Its chemical structure is a valuable scaffold in medicinal chemistry and organic synthesis.
Structure:
Caption: Molecular structure of CAS 111247-60-0.
Chemical and Physical Data
The following table summarizes the available chemical and physical data for 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester. It is important to note that most of the physical properties are predicted and have not been experimentally verified in the available literature.
| Property | Value | Source |
| IUPAC Name | Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate | - |
| CAS Number | 111247-60-0 | - |
| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |
| Molecular Weight | 235.28 g/mol | - |
| SMILES | CCOC(=O)C1CCN(CC1)c1ncccn1 | - |
| Appearance | Colorless oil | [1] |
| Boiling Point | 373.4 ± 52.0 °C (Predicted) | [2] |
| Density | 1.163 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 5.04 ± 0.33 (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Caption: Chemical and physical data for CAS 111247-60-0.
Synthesis Protocol
A common synthetic route to 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester involves the nucleophilic aromatic substitution of 2-chloropyrimidine with ethyl 4-piperidinecarboxylate.[1]
Experimental Protocol:
-
Reactants:
-
2-Chloropyrimidine (2.28 g, 20 mmol)
-
Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate) (4.72 g, 30 mmol)
-
Toluene (10 mL)
-
-
Procedure:
-
A mixture of 2-chloropyrimidine and ethyl 4-piperidinecarboxylate in toluene is heated to reflux for 18 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.[1]
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[1]
-
The resulting residue is purified by flash chromatography on silica gel using a solvent system of ethyl acetate/petroleum ether (40/60, v/v).[1]
-
-
Yield:
-
The reported yield of the final product, 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester, as a colorless oil is 4.00 g (81%).[1]
-
-
Characterization:
-
Mass Spectrometry (ESI+): [M+H]⁺ = 236.0.[1]
-
Caption: Synthesis workflow for CAS 111247-60-0.
Safety Information
No specific safety data sheet (SDS) for 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester was found. However, an SDS for the corresponding carboxylic acid (CAS 303144-44-7) is available and can provide general guidance, assuming similar toxicological properties.
-
General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid ingestion and inhalation.
-
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Strong reducing agents, bases.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester. Further research and screening are required to elucidate its potential pharmacological profile.
Conclusion
1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester (CAS 111247-60-0) is a readily synthesizable heterocyclic compound. While its chemical synthesis is well-documented, a comprehensive understanding of its physicochemical properties, biological activity, and safety profile is lacking. This technical guide provides the foundational chemical information for researchers interested in exploring this molecule for potential applications in drug discovery and development. Further experimental investigation is necessary to unlock its full potential.
References
Technical Whitepaper: C12H17N3O2 (Inidascamine) - A Modulator of Cholinergic, Glutamatergic, and GABAergic Pathways for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C12H17N3O2 represents several chemical entities, with the most clinically advanced being Inidascamine (formerly RL-007). This technical guide provides an in-depth overview of Inidascamine, an investigational compound under development for the treatment of cognitive impairment associated with schizophrenia (CIAS). With a molecular weight of 235.28 g/mol , Inidascamine's therapeutic potential lies in its unique mechanism of action, modulating three critical neurotransmitter systems implicated in cognitive function: the cholinergic, glutamatergic (specifically NMDA receptors), and GABAergic (specifically GABAB receptors) pathways. This document summarizes the available data on Inidascamine, including its physicochemical properties, proposed mechanism of action, and findings from a recent Phase 2b clinical trial. Detailed methodologies for the key clinical assessments used in this trial are also provided.
Introduction to C12H17N3O2: Focus on Inidascamine
While the molecular formula C12H17N3O2 may apply to other compounds such as the insecticide Formparanate, the most significant research and development efforts have centered on Inidascamine.[1] Inidascamine is an orally bioavailable small molecule being investigated for its pro-cognitive effects.[2] Cognitive impairment is a core and debilitating feature of schizophrenia, and there are currently no approved medications specifically for this indication, representing a significant unmet medical need.
Physicochemical Properties of Inidascamine
A summary of the key physicochemical properties of Inidascamine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C12H17N3O2 | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Exact Mass | 235.132077 u | [1] |
Proposed Mechanism of Action and Signaling Pathways
Inidascamine is believed to exert its pro-cognitive effects by modulating the activity of cholinergic, NMDA, and GABAB receptors.[2] These three systems are known to play crucial roles in learning, memory, and executive function. The interplay between these pathways is complex; for instance, GABAB receptor activation can modulate NMDA receptor calcium signals, and cholinergic signaling is intertwined with both GABAergic and glutamatergic transmission in brain regions critical for cognition.[3][4][5]
The proposed signaling pathway for Inidascamine is depicted in the following diagram:
Caption: Proposed signaling pathway of Inidascamine.
Clinical Development: Phase 2b Trial in CIAS
A randomized, double-blind, placebo-controlled Phase 2b clinical trial was conducted to evaluate the efficacy and safety of Inidascamine in patients with CIAS.[2][6] The study enrolled 242 patients across the United States and Europe.[2]
Quantitative Data Summary
The trial did not meet its primary endpoint of a statistically significant improvement on the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB) neurocognitive composite score at Week 6.[6][7] However, a modest but consistent numerical improvement was observed across the overall MCCB composite score and several subdomains.[7] Directionally positive effects were also noted on the Virtual Reality Functional Capacity Assessment Tool (VRFCAT).[7] A summary of the key findings is presented in Table 2.
| Endpoint | Outcome |
| Primary Efficacy Endpoint | |
| MCCB Neurocognitive Composite Score at Week 6 | Did not achieve statistical significance.[6][7] |
| Secondary/Exploratory Endpoints | |
| MCCB Subdomains (Symbol Coding, Speed of Processing, Verbal Learning) | Modest numerical improvement observed.[6][7] |
| Virtual Reality Functional Capacity Assessment Tool (VRFCAT) | Directionally positive effects observed.[7] |
| Safety and Tolerability | |
| Overall Profile | Well-tolerated with a favorable safety profile.[2][6] |
| Common Side Effects Associated with Schizophrenia Treatments (sedation, weight gain, extrapyramidal symptoms) | No evidence of these side effects was observed.[2][6] |
Experimental Protocols
The following sections detail the methodologies for the key assessments used in the Inidascamine Phase 2b trial.
The MCCB is a standardized set of 10 tests designed to assess cognitive function in seven domains relevant to schizophrenia: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition.[8][9][10]
-
Administration: The tests are individually administered and typically take 60 to 90 minutes to complete.[9][10]
-
Scoring: Raw scores from each test are converted to T-scores (mean = 50, standard deviation = 10) based on normative data.[8] A composite score is generated from the T-scores of the individual domains.[8]
-
Equipment: The battery requires paper and pencil, a computer for some tasks, a stopwatch, and the official MCCB kit.[8][10]
The workflow for the MCCB assessment is as follows:
Caption: Workflow for the MCCB assessment.
The VRFCAT is a performance-based measure that uses a virtual reality environment to assess a patient's ability to perform real-world tasks.[1][11] It is designed to evaluate functional capacity and how cognitive improvements translate into meaningful daily life skills.[11] The tool has been accepted into the FDA's Clinical Outcome Assessment Qualification Program.[12]
-
Methodology: Patients navigate a simulated environment on a tablet or computer and are required to complete a series of everyday tasks, such as preparing a meal, shopping, and using public transportation.[1][12]
-
Primary Outcome Measure: The primary outcome is typically the total time to completion of the assessment scenario.[13]
-
Secondary Outcome Measures: Other metrics include the number of errors made and the number of objectives not achieved within a set time.[13]
-
Validation: The VRFCAT has demonstrated good psychometric properties, including high test-retest reliability and significant correlations with cognitive performance as measured by the MCCB.[11]
Conclusion and Future Directions
Inidascamine (C12H17N3O2) represents a novel approach to treating cognitive impairment in schizophrenia through its modulation of cholinergic, NMDA, and GABAB receptor pathways. While the recent Phase 2b trial did not meet its primary endpoint, the compound demonstrated a favorable safety profile and consistent numerical improvements across several cognitive and functional measures.[2][6][7] Further analysis of the full dataset, including secondary endpoints and subgroup analyses, will be crucial in determining the future development path for Inidascamine. The findings from this research contribute valuable insights into the complex neurobiology of cognition and will inform the design of future clinical trials for pro-cognitive agents.
References
- 1. virtualheroes.com [virtualheroes.com]
- 2. Recognify Life Sciences Provides Update on Phase 2b Trial of Inidascamine in Patients with Cognitive Impairment Associated with Schizophrenia | AtaiBeckley N.V. [ir.ataibeckley.com]
- 3. Loss of GABA co-transmission from cholinergic neurons impairs behaviors related to hippocampal, striatal, and medial prefrontal cortex functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Loss of GABA co-transmission from cholinergic neurons impairs behaviors related to hippocampal, striatal, and medial prefrontal cortex functions [frontiersin.org]
- 5. GABAB receptors modulate NMDA receptor calcium signals in dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. reddit.com [reddit.com]
- 8. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 9. edgeclinicalsolutions.org [edgeclinicalsolutions.org]
- 10. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 11. VRFCAT - Wikipedia [en.wikipedia.org]
- 12. isctm.org [isctm.org]
- 13. fda.gov [fda.gov]
The Advent and Evolution of Pyrimidine-Piperidine Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The convergence of the pyrimidine and piperidine scaffolds has given rise to a versatile and highly successful class of molecules in medicinal chemistry. These derivatives have demonstrated significant therapeutic potential across various disease areas, most notably in oncology and immunology. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with pyrimidine-piperidine derivatives, with a focus on their role as kinase inhibitors.
Historical Perspective: From Heterocyclic Curiosities to Potent Pharmacophores
The journey of pyrimidine-piperidine derivatives begins with the independent exploration of their constituent rings. The systematic study of pyrimidines was initiated in 1884 by Pinner, who developed methods for their synthesis. The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. For much of the early 20th century, research into pyrimidine derivatives was largely driven by their fundamental role as nucleobases (cytosine, thymine, and uracil) in nucleic acids.
The piperidine ring, a ubiquitous motif in natural alkaloids, was first isolated in 1850. Its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility, made it an attractive component for drug design.
The strategic combination of these two heterocycles into a single molecular entity appears to have gained significant traction with the advent of targeted therapies, particularly in the field of protein kinase inhibitors. The pyrimidine ring serves as an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, thus mimicking the natural ligand, adenine. The piperidine moiety is often utilized as a versatile linker or a solubilizing group, enabling fine-tuning of the molecule's physicochemical properties and providing vectors for substitution to explore structure-activity relationships (SAR).
While a singular "discovery" of the pyrimidine-piperidine scaffold is difficult to pinpoint, its rise to prominence is intrinsically linked to the broader effort to develop orally bioavailable, selective kinase inhibitors in the late 1990s and early 2000s.
Therapeutic Applications and Key Compound Classes
The therapeutic value of pyrimidine-piperidine derivatives has been demonstrated across a range of applications, primarily driven by their ability to modulate the activity of protein kinases.
Kinase Inhibition in Oncology
A significant number of pyrimidine-piperidine derivatives have been investigated as inhibitors of various protein kinases implicated in cancer progression. The general structure often involves a 2- or 4-substituted pyrimidine core, with the piperidine ring providing a linkage to other aromatic or aliphatic groups that occupy adjacent pockets in the kinase active site.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is a critical driver in the proliferation of several solid tumors. Pyrimidine-piperidine derivatives have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking downstream signaling.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: In hematological malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active. BTK is a key kinase in this pathway, and pyrimidine-piperidine derivatives have been developed as potent inhibitors.
-
IκB Kinase (IKK-2) Inhibitors: The NF-κB signaling pathway is a central mediator of inflammation and is also implicated in cancer cell survival and proliferation. IKK-2 is a crucial kinase in this pathway, and pyrimidine-piperidine derivatives have been explored for their anti-inflammatory and anti-cancer potential by targeting this enzyme.
Anti-HIV Applications
Derivatives incorporating the pyrimidine-piperidine scaffold have also been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. In this context, the pyrimidine core and its substituents are designed to bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.
Quantitative Biological Data
The following tables summarize the biological activity of representative pyrimidine-piperidine derivatives from the literature.
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Cell Line | Reference |
| Compound 17 | IKK-2 | Kinase Inhibition | 1.30 | - | |
| BD-c1 | HIV-1 RT | Anti-viral Activity | 0.010 | MT-4 | |
| BD-e2 | HIV-1 RT | Anti-viral Activity | 0.0051 | MT-4 |
Experimental Protocols
The following sections provide illustrative experimental protocols for the synthesis and biological evaluation of a generic pyrimidine-piperidine derivative.
Synthesis of a 2-(Piperidin-1-yl)pyrimidine Derivative
This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to couple a piperidine moiety to a pyrimidine core.
Reaction Scheme:
Materials:
-
2,4-dichloropyrimidine (1.0 eq)
-
Piperidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dichloropyrimidine in DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add piperidine dropwise to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-(piperidin-1-yl)pyrimidine.
In Vitro Kinase Inhibition Assay (Illustrative Example)
This protocol outlines a general method for assessing the inhibitory activity of a pyrimidine-piperidine derivative against a target kinase.
Principle:
The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the reaction is measured.
Materials:
-
Recombinant human kinase (e.g., EGFR, IKK-2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Test compound (pyrimidine-piperidine derivative) dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate key signaling pathways that are modulated by pyrimidine-piperidine inhibitors.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Pyrimidine-piperidine derivatives can inhibit this pathway by targeting the IKK complex.
Caption: Inhibition of the NF-κB pathway by a pyrimidine-piperidine derivative targeting the IKK complex.
Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway
Many pyrimidine-piperidine derivatives target RTKs, such as EGFR, which are crucial for cell growth and proliferation.
Caption: Mechanism of action for a pyrimidine-piperidine RTK inhibitor.
Future Directions
The pyrimidine-piperidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Novel Therapeutic Areas: Exploring the potential of pyrimidine-piperidine derivatives in other disease areas where specific kinases have been implicated, such as neurodegenerative and metabolic disorders.
The rich history and proven success of this compound class ensure that it will remain a cornerstone of medicinal chemistry for the foreseeable future.
The Pivotal Role of Pyrimidine Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic ring, is a cornerstone of medicinal chemistry, underpinning the therapeutic efficacy of a wide array of drugs.[1][2][3] From anticancer and antiviral agents to antimicrobial and anti-inflammatory therapies, the versatility of the pyrimidine nucleus allows for the design and synthesis of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the role of pyrimidine derivatives in drug discovery and development, with a focus on their synthesis, mechanisms of action, and therapeutic applications.
The Pyrimidine Core: A Privileged Scaffold
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[4] This structural motif is found in the essential building blocks of life, the nucleobases uracil, thymine, and cytosine, which form the genetic material of all living organisms.[1] This inherent biological relevance makes the pyrimidine scaffold an excellent starting point for the design of therapeutic agents that can interact with biological targets with high specificity and affinity. The ability to easily modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[5]
Synthesis of Pyrimidine Derivatives
A variety of synthetic methodologies have been developed for the construction of the pyrimidine ring and its derivatives. One of the most common and versatile methods is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.
A general workflow for the synthesis of pyrimidine derivatives often involves the initial construction of a core pyrimidine structure followed by a series of functionalization steps to introduce desired substituents.
Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative via the Biginelli Reaction
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of benzaldehyde (10.6 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), urea (9.0 g, 0.15 mol), and ethanol (50 mL) is placed in a round-bottom flask.
-
A few drops of concentrated hydrochloric acid are added as a catalyst.
-
The reaction mixture is refluxed for 4 hours.
-
Upon cooling, a solid precipitate forms.
-
The solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the pure dihydropyrimidine derivative.
Therapeutic Applications of Pyrimidine Derivatives
The broad spectrum of biological activities exhibited by pyrimidine derivatives has led to their development as therapeutic agents for a variety of diseases.
Anticancer Agents
Pyrimidine derivatives are among the most important classes of anticancer drugs. They exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[6][7]
Mechanism of Action: EGFR Inhibition
A significant number of pyrimidine-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[8][9][10] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade.[6]
Quantitative Data: Anticancer Activity
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | A549 (Lung) | 0.015 | [10] |
| Erlotinib | EGFR | NCI-H1975 (Lung) | 0.05 | [10] |
| Lapatinib | EGFR/HER2 | MCF-7 (Breast) | 9.71 | [11] |
| Compound 4f | - | MCF-7 (Breast) | 1.629 | [5] |
| Compound 4i | - | MCF-7 (Breast) | 1.841 | [5] |
| Compound 4a | - | A549 (Lung) | 3.304 | [5] |
| Compound 2a | - | U-87 MG (Glioblastoma) | 4-8 | [12][13] |
| Compound 4i (Isolongifolene derivative) | - | MCF-7 (Breast) | 0.33 | [14] |
Antiviral Agents
Pyrimidine derivatives are also crucial in the fight against viral infections. They can inhibit viral replication by targeting essential viral enzymes or host cell factors.[15][16]
Mechanism of Action: Inhibition of Viral Polymerase
Many antiviral pyrimidine nucleoside analogs, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases.[11][17] This prevents the synthesis of new viral genomes, thereby halting viral replication.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound.[1][2]
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells) in 6-well plates
-
Virus stock of known titer
-
Test pyrimidine derivatives
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing methylcellulose)
-
Crystal violet solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with a known amount of virus for 1 hour.
-
Remove the virus and wash the cells.
-
Add the overlay medium containing different concentrations of the test compound.
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).
Quantitative Data: Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 1 | Zika Virus (ZIKV) | Huh-7 | 5.21 | [18] |
| Compound 23 | Zika Virus (ZIKV) | Huh-7 | 5.70 | [18] |
| Compound 58 | HIV-1 (WT) | MT-4 | 0.0001-0.0026 | [11] |
| Compound 2d | Influenza A | MDCK | 2.8 | [3] |
Antimicrobial Agents
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrimidine derivatives have emerged as a promising class of compounds.[8] They can target various bacterial processes, including cell wall synthesis and folate metabolism.
Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
Some pyrimidine derivatives, such as trimethoprim, act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway.[9][19] Bacteria rely on this pathway to produce tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR leads to the depletion of tetrahydrofolate, ultimately halting bacterial growth.[15]
Quantitative Data: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 9d | S. aureus | 16-102 (µM) | [20] |
| Compound 9n | E. coli | 16-102 (µM) | [20] |
| Compound 9o | P. aeruginosa | 16-102 (µM) | [20] |
| Compound 9p | C. albicans | 15.50-26.30 (µM) | [20] |
| Bromo derivative | S. aureus | 8 | [21] |
| Iodo derivative | S. aureus | 8 | [21] |
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, and pyrimidine derivatives have shown potential as anti-inflammatory agents.[22][23] They can modulate inflammatory pathways by inhibiting key enzymes and signaling molecules.
Mechanism of Action: Inhibition of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][18] Some pyrimidine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[1][10]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[8][24]
Materials:
-
Rats or mice
-
Carrageenan solution (1%)
-
Test pyrimidine derivatives
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Administer the test compound or vehicle to the animals.
-
After a set time, inject carrageenan into the subplantar region of the right hind paw to induce inflammation.
-
Measure the paw volume at various time points after carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | IC50 / % Inhibition | Reference |
| Compound 7 | COX-2 Inhibition | ED50 = 11.60 µM | [22] |
| Compound 8 | COX-2 Inhibition | ED50 = 8.23 µM | [22] |
| Compound 9 | COX-2 Inhibition | ED50 = 9.47 µM | [22] |
| Compound 135 | NF-κB Inhibition | IC50 = 0.6 µM | [22] |
| Compound 9a | NO Production Inhibition | IC50 = 83.1 µM | [2] |
| Compound 9d | NO Production Inhibition | IC50 = 88.7 µM | [2] |
Structure-Activity Relationship (SAR) and Drug Discovery Workflow
The development of potent and selective pyrimidine-based drugs relies heavily on understanding the structure-activity relationship (SAR).[5][24] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. This iterative process helps to identify the key structural features required for optimal therapeutic effect.
A typical drug discovery workflow for pyrimidine derivatives involves high-throughput screening (HTS) of a compound library to identify initial "hits," followed by lead optimization through SAR studies to improve potency, selectivity, and pharmacokinetic properties.
Future Perspectives
The field of pyrimidine-based drug discovery continues to evolve, with ongoing efforts to develop novel derivatives with improved efficacy and safety profiles. The exploration of new biological targets and the application of advanced synthetic methodologies will undoubtedly lead to the development of the next generation of pyrimidine-based therapeutics. The inherent versatility of the pyrimidine scaffold ensures its continued prominence in medicinal chemistry for years to come.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. benchchem.com [benchchem.com]
- 3. research.unipd.it [research.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progression of Antiviral Agents Targeting Viral Polymerases [mdpi.com]
- 18. scienceopen.com [scienceopen.com]
- 19. Effect of a pyrimidine derivative on the level of cytokines in conditions of streptococcal wound infection | Tsibizova | Medical Immunology (Russia) [mimmun.ru]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
In-Depth Technical Guide: Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate as a Foundational Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously intractable drug targets. At the heart of this approach lies the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid synthesis and optimization of these degraders. This technical guide provides an in-depth exploration of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate , a versatile building block, with a particular focus on its application in the development of PROTACs targeting the serine/threonine kinase Akt. This document details its role as a precursor to potent Akt-targeting warheads, presents quantitative data for exemplary degraders, outlines detailed experimental protocols for their evaluation, and visualizes the underlying biological and experimental workflows.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylate core. This molecular scaffold is of significant interest in medicinal chemistry for several reasons:
-
The Pyrimidine Moiety: Pyrimidine is a common pharmacophore found in numerous approved drugs, particularly kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with the hinge region of kinase active sites.
-
The Piperidine Ring: This saturated heterocycle provides a rigid and three-dimensional structural element, which can be crucial for optimizing ligand-protein interactions and improving pharmacokinetic properties.
-
The Ethyl Carboxylate Group: This functional group serves as a versatile chemical handle for further synthetic modifications, allowing for the attachment of linkers, a key component of PROTAC molecules.
These features make this compound an ideal starting point for the synthesis of ligands for various protein targets. A notable application, and the focus of this guide, is its elaboration into potent inhibitors of Akt, a key node in cellular signaling pathways frequently dysregulated in cancer.
Application in PROTACs Targeting Akt
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many cancers, making Akt a prime therapeutic target. While traditional small-molecule inhibitors of Akt have been developed, PROTAC-mediated degradation of Akt offers potential advantages, including the elimination of both the enzymatic and scaffolding functions of the protein and a more durable pharmacological effect.
The structural core of this compound is highly similar to that of established Akt inhibitors, such as AZD5363 (Capivasertib). By modifying this building block, it is possible to generate a potent "warhead" that specifically binds to Akt. This warhead can then be connected via a chemical linker to an E3 ligase ligand, resulting in a heterobifunctional PROTAC that induces the degradation of Akt.
A prominent example of an Akt-degrading PROTAC built upon a similar scaffold is MS21 . MS21 utilizes an AZD5363-derived warhead to target Akt and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to trigger its degradation.
Quantitative Data for an Exemplary Akt Degrader (MS21)
The following tables summarize the key quantitative data for the AZD5363 inhibitor and the derived PROTAC degrader, MS21, demonstrating the successful translation of a potent binder into an effective degrader.
Table 1: Binding Affinity of AZD5363 and MS21 to Akt Isoforms
| Compound | Target | Binding Affinity (Kd, nM) |
| AZD5363 | AKT1 | 1.8 |
| AKT2 | 16 | |
| AKT3 | 4.8 | |
| MS21 | AKT1 | 10 |
| AKT2 | 360 | |
| AKT3 | 46 |
Data sourced from competitive binding assays.
Table 2: In-Cell Degradation Potency of MS21
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| MS21 | Total Akt | PC-3 | 8.8 | >90 |
DC50 is the concentration required for 50% degradation of the target protein. Dmax is the maximum observed protein degradation.
Experimental Protocols
The development and characterization of protein degraders involve a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
Synthesis of an Akt-Targeting PROTAC
This section outlines a representative synthetic workflow for constructing an Akt-targeting PROTAC, starting from a precursor structurally related to this compound and culminating in a degrader analogous to MS21.
Workflow for PROTAC Synthesis:
Representative Synthetic Protocol (Amide Coupling):
-
Activation of the Warhead: Dissolve the Akt warhead (containing a carboxylic acid or a functional group that can be converted to one, derived from the initial building block) (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated warhead solution, add a solution of the linker-E3 ligase ligand conjugate (containing a free amine) (1.1 eq) in anhydrous DMF.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude PROTAC using preparative high-performance liquid chromatography (HPLC) to yield the final product with high purity.
-
Characterization: Confirm the structure and identity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the extent of target protein degradation in cells treated with the PROTAC.
Workflow for Western Blot Analysis:
Detailed Protocol:
-
Cell Culture and Treatment: Seed the cells of interest (e.g., PC-3 or BT474) in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay
This assay assesses the effect of target protein degradation on cell proliferation and viability.
Workflow for Cell Viability Assay:
Detailed Protocol (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a suitable density. After 24 hours, treat the cells with various concentrations of the PROTAC.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability data against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathway
The targeted degradation of Akt by a PROTAC derived from this compound directly impacts the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound represents a valuable and versatile building block for the development of targeted protein degraders. Its inherent structural features, which are amenable to the synthesis of potent kinase inhibitors, make it particularly well-suited for the construction of PROTACs targeting key oncogenes like Akt. The ability to rationally design and synthesize effective degraders from such foundational molecules, coupled with a robust suite of biochemical and cellular assays for their evaluation, is driving the expansion of the TPD field. This technical guide provides a framework for leveraging this building block to advance the discovery of novel therapeutics for cancer and other diseases driven by aberrant protein function.
Physical characteristics of ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylate ethyl ester moiety. Its chemical structure suggests potential for diverse chemical reactions and biological interactions, making it a compound of interest in medicinal chemistry and drug discovery. The presence of the pyrimidine and piperidine scaffolds, which are common in pharmacologically active molecules, indicates its potential as a building block for the synthesis of novel therapeutic agents. This document provides a summary of its known physical characteristics and synthesis, based on available data.
Chemical and Physical Properties
Limited experimentally determined physical data for ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate is available in the public domain. The compound is described as a colorless oil.[1] Predicted and known properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₃O₂ | - |
| Molecular Weight | 235.28 g/mol | - |
| CAS Number | 111247-60-0 | - |
| Appearance | Colorless oil | [1] |
| Mass Spectrum (ESI+) | [M+H]⁺ = 236.0 | [1] |
| Predicted Boiling Point | 373.4 ± 52.0 °C | - |
| Predicted Density | 1.163 ± 0.06 g/cm³ | - |
Synthesis
A documented method for the synthesis of ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate involves the reaction of 2-chloropyrimidine with ethyl 4-piperidinecarboxylate.
Experimental Protocol:
The synthesis is typically carried out by refluxing a mixture of 2-chloropyrimidine and ethyl 4-piperidinecarboxylate in a suitable solvent, such as toluene.[1]
Materials:
-
2-Chloropyrimidine
-
Ethyl 4-piperidinecarboxylate
-
Toluene
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Petroleum ether
-
Silica gel
Procedure:
-
A mixture of 2-chloropyrimidine (e.g., 20 mmol) and ethyl 4-piperidinecarboxylate (e.g., 30 mmol) in toluene (e.g., 10 mL) is heated to reflux for approximately 18 hours.[1]
-
Upon completion of the reaction, the mixture is cooled to room temperature.[1]
-
The cooled mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.[1]
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure.[1]
-
The resulting residue is purified by flash chromatography on silica gel, using an eluent such as a 40/60 (v/v) mixture of ethyl acetate and petroleum ether.[1]
-
This process yields ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate as a colorless oil.[1] A reported yield for this synthesis is 81%.[1]
Logical Workflow for Synthesis
Caption: Synthetic workflow for ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activity, mechanism of action, or involvement in any signaling pathways for ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate. While the pyrimidine and piperidine moieties are present in numerous biologically active compounds, the specific pharmacological profile of this compound has not been characterized in the literature. Further research and screening are required to elucidate its potential therapeutic applications.
Conclusion
Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate is a readily synthesizable compound with a chemical structure that suggests potential for further derivatization and exploration in drug discovery programs. While its fundamental chemical and physical properties are partially characterized, a significant gap exists in the understanding of its biological effects. This technical guide summarizes the current knowledge and highlights the need for future research to determine the pharmacological profile of this compound.
References
Methodological & Application
Application Notes and Protocols for Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is a synthetic small molecule featuring a pyrimidine ring linked to a piperidine-4-carboxylate ethyl ester. While direct studies on the anticancer properties of this specific molecule are not extensively documented in current literature, its structural motifs are prevalent in a multitude of compounds demonstrating significant potential in oncology research. The piperidine and pyrimidine scaffolds are key components of various inhibitors targeting critical cancer-related pathways, including kinase signaling cascades and microtubule dynamics.
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a novel anticancer agent. The protocols detailed below are based on established methodologies for evaluating compounds with suspected activity against key cancer targets, such as the PI3K/Akt signaling pathway and tubulin polymerization.
Hypothesized Mechanisms of Action
Based on the known activities of structurally related pyrimidine and piperidine derivatives, two primary hypothetical mechanisms of action for this compound in cancer cells are proposed:
-
Inhibition of the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt (Protein Kinase B) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many human cancers. Several pyrimidine-based molecules have been developed as potent inhibitors of Akt and other kinases within this pathway.[1][2]
-
Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule polymerization or depolymerization can induce mitotic arrest and apoptosis in cancer cells, making them effective chemotherapeutic agents. The piperidine moiety is found in various compounds that modulate microtubule function.[3]
Data Presentation: Anticipated In Vitro Activity
The following tables present hypothetical yet plausible quantitative data for this compound, based on the reported activities of analogous compounds in the scientific literature.[4][5][6] These values should serve as a benchmark for initial experimental investigations.
Table 1: Hypothetical IC50 Values for Kinase Inhibition
| Kinase Target | Hypothetical IC50 (nM) |
| Akt1 | 150 |
| Akt2 | 250 |
| PI3Kα | >1000 |
| mTOR | >1000 |
Table 2: Hypothetical GI50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Key Pathway Alteration | Hypothetical GI50 (µM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 2.5 |
| PC-3 | Prostate Cancer | PTEN Null | 3.8 |
| A549 | Lung Cancer | KRAS Mutant | 8.1 |
| U-87 MG | Glioblastoma | PTEN Null | 1.9 |
Experimental Protocols
Protocol 1: In Vitro Akt1 Kinase Inhibition Assay (Luminescent)
This protocol describes a biochemical assay to determine the 50% inhibitory concentration (IC50) of this compound against purified Akt1 kinase.
Materials:
-
Recombinant human Akt1 enzyme
-
GSK3α/β peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
To the wells of a 384-well plate, add 2.5 µL of each compound dilution or vehicle control (DMSO).
-
Add 2.5 µL of a solution containing the Akt1 enzyme and the GSK3α/β peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at the Km for Akt1).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition in Cells
This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of Akt and its downstream targets in a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
IGF-1 (or other appropriate stimulant)
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with 100 ng/mL IGF-1 for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
Analyze the band intensities to assess the inhibition of phosphorylation.
Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol describes a method to evaluate the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)
-
GTP solution
-
Glycerol
-
This compound (serial dilutions)
-
Paclitaxel (positive control for polymerization enhancement)
-
Colchicine (positive control for polymerization inhibition)
-
96-well, half-area, clear bottom plates
-
Spectrophotometer with temperature control and kinetic reading capabilities
Procedure:
-
Prepare a 10X stock of GTP in General Tubulin Buffer.
-
Prepare stock solutions of the test compound and control compounds in DMSO, then dilute to 10X final concentration in General Tubulin Buffer.
-
On ice, reconstitute tubulin in General Tubulin Buffer.
-
Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin on ice.[10]
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 10 µL of 10X compound, control, or vehicle to the appropriate wells of a 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[11]
-
Plot absorbance versus time and analyze the polymerization curves to determine the effect of the compound on the lag time, polymerization rate, and maximum polymer mass.
Protocol 4: Immunofluorescence Staining of Microtubules in Cells
This protocol allows for the visualization of the effects of this compound on the microtubule network in cancer cells (e.g., HeLa).
Materials:
-
HeLa cells
-
Glass coverslips
-
Complete culture medium
-
This compound
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for an appropriate duration (e.g., 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.[12]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with diluted primary anti-α-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the diluted fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the stained cells using a fluorescence microscope and capture images.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest, particularly in the G2/M phase, which is characteristic of microtubule-targeting agents.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium
-
This compound
-
Trypsin-EDTA
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with varying concentrations of the compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application of Pyrimidine Derivatives as Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, recognized for its prevalence in the structures of DNA and RNA and as a core component of numerous therapeutic agents.[1] Its derivatives have garnered significant attention in oncology for their potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Pyrimidine-based compounds have proven to be a "privileged scaffold" for designing kinase inhibitors, with several approved drugs targeting this enzyme class.[3][4]
This document provides detailed application notes on the use of pyrimidine derivatives as inhibitors of key kinase families implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), Cyclin-Dependent Kinase (CDK), and Vascular Endothelial Growth Factor Receptor (VEGFR). It also includes comprehensive protocols for the experimental evaluation of these compounds.
Key Kinase Targets and Corresponding Pyrimidine-Based Inhibitors
The versatility of the pyrimidine scaffold allows for the development of inhibitors against a wide range of kinases. The following tables summarize the in vitro inhibitory activities of various pyrimidine derivatives against several cancer-relevant kinases, highlighting their potency and selectivity.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR, a receptor tyrosine kinase, plays a crucial role in cell proliferation, differentiation, and apoptosis.[5][6] Its overexpression and mutation are common in various cancers, making it a key therapeutic target.[5][6] Pyrimidine derivatives have been extensively developed as EGFR inhibitors.[5][7]
| Compound ID/Series | Target Kinase/Cell Line | IC50 | Reference |
| Tetrahydropyrido[4,3-d]pyrimidines (5-10) | EGFR | 8–18 nM | [5] |
| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidines (30-32) | EGFR | 0.95-1.5 nM | [5] |
| 6-aminopyrido[2,3-d]pyrimidino-7-urea (33-35) | EGFR | 0.21-0.47 µM | [5] |
| 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine (36-38) | EGFR | 2-33 nM | [5] |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine (46-50) | EGFR | 3.63-383.7 nM | [5] |
| Compound 31r (pyrrolo[2,3-d]pyrimidine derivative) | Ba/F3 EGFR¹⁹del/T⁷⁹⁰M/C⁷⁹⁷S | <0.5 nM | [8] |
| Compound 31r (pyrrolo[2,3-d]pyrimidine derivative) | Ba/F3 EGFR L⁸⁵⁸R/T⁷⁹⁰M/C⁷⁹⁷S | <0.5 nM | [8] |
| Pyrido[3,4-d]pyrimidine derivative | HCC827 and H1975 cells | 0.04 µM | [9] |
| Pyrido[3,4-d]pyrimidine derivative | EGFR L858R | 1.1 nM | [9] |
| Pyrido[3,4-d]pyrimidine derivative | EGFR L858R/T790M/C797S | 7.2 nM | [9] |
| Osimertinib | EGFR T790M | - | [5][6] |
Janus Kinase (JAK) Inhibitors
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling through the JAK-STAT pathway, which regulates immune responses and cell growth.[3][10][11] Pyrimidine-based inhibitors have shown significant efficacy in targeting JAKs.[3][12]
| Compound ID/Series | Target Kinase | IC50 | Reference |
| R507 (Clinical Candidate) | JAK1 | - | [12] |
| Ruxolitinib | JAK family kinases | - | [10] |
| Tofacitinib | JAK family kinases | - | [10] |
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential for regulating the cell cycle, and their dysregulation is a common feature of cancer.[13][14] Pyrimidine derivatives have been developed as potent CDK inhibitors, some of which have received FDA approval.[13][15]
| Compound ID/Series | Target Kinase | IC50 (nM) | Reference |
| Palbociclib (PD-0332991) | CDK4/Cyclin D1 | - | [16] |
| Compound 65 (pyrido[2,3-d]pyrimidine) | CDK6 | 115.38 | [17] |
| Compound 66 (pyrido[2,3-d]pyrimidine) | CDK6 | - | [17] |
| Compound 66 (5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine) | CDK6/9 | - | [15] |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | CDK9 | >80% inhibition at 50 nM | [18] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFR-2, a receptor tyrosine kinase, is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[19][20][21] Several pyrimidine-based compounds have been developed as VEGFR-2 inhibitors.[20][22]
| Compound ID/Series | Target Kinase | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative (61) | VEGFR-2 | 11.9 | [19] |
| Pyrrolo[2,3-d]pyrimidine derivative (62) | VEGFR-2 | 13.7 | [19] |
| Thieno[2,3-d]pyrimidine derivative (21b) | VEGFR-2 | 33.4 | [20] |
| Thieno[2,3-d]pyrimidine derivative (21c) | VEGFR-2 | 47.0 | [20] |
| Thieno[2,3-d]pyrimidine derivative (21e) | VEGFR-2 | 21 | [20] |
| Compound SP2 (N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative) | VEGFR-2 | 6,820 | [22] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is crucial for understanding the mechanism of action and evaluation of pyrimidine-based kinase inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Caption: JAK-STAT Signaling Pathway and Inhibition.
Caption: CDK Regulation of the Cell Cycle and Inhibition Points.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for Evaluating Pyrimidine-Based Kinase Inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is suitable for high-throughput screening of pyrimidine-based kinase inhibitors in a 384-well plate format.[3] The principle of this assay is to quantify the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition of kinase activity.[3]
Materials:
-
Kinase of interest (e.g., JAK2, EGFR)
-
Specific peptide substrate for the kinase
-
Pyrimidine-based test compounds
-
DMSO (for compound dilution)
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[3] Include a DMSO-only vehicle control and a known positive control inhibitor.[3]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[3]
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the peptide substrate at optimized concentrations.[3]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Prepare a "no kinase" control for 100% inhibition.[3]
-
Incubation: Gently mix the plate on a shaker and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range.[3]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal. Incubate for approximately 10 minutes at room temperature to stabilize the signal.[3]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[3]
-
Data Analysis: Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[23]
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-based inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[16][23]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-based inhibitor in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).[16][23]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[16]
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[16]
-
Solubilization and Measurement: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the cellular IC50 value.
Protocol 3: Western Blotting for Kinase Inhibition
Western blotting is used to detect changes in the phosphorylation status of a target kinase and its downstream substrates, providing direct evidence of inhibitor activity within a cellular context.[24][25][26]
Materials:
-
Cancer cell line of interest
-
Pyrimidine-based inhibitor
-
Growth factor or cytokine for stimulation (if required)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and substrates)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Serum-starve the cells if necessary to reduce basal kinase activity. Pre-treat with varying concentrations of the pyrimidine inhibitor for a specified time (e.g., 2 hours).[24] Stimulate with a growth factor or cytokine to induce phosphorylation of the target kinase.[24]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[25][27]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[25]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add sample buffer, and denature the samples by boiling.[24][27] Separate the proteins by SDS-PAGE and transfer them to a membrane.[25][27]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[25][26]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) diluted in blocking buffer overnight at 4°C.[24][25]
-
Wash the membrane with TBST.[27]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane again with TBST.[27]
-
-
Detection and Analysis:
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 20. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note and Protocol for the Synthesis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate
Introduction
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The piperidine and pyrimidine moieties are common scaffolds in medicinal chemistry, and their combination can lead to compounds with a wide range of pharmacological activities. This document provides a detailed protocol for the laboratory synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The procedure involves the reaction of 2-chloropyrimidine with ethyl piperidine-4-carboxylate. 2-chloropyrimidine is known to be highly reactive towards nucleophilic substitution, readily undergoing reaction with primary and secondary amines to yield the corresponding 2-amino-pyrimidines in good yields.[1] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.
Reaction Scheme
The overall reaction for the synthesis is as follows:
-
Reactants: 2-Chloropyrimidine and Ethyl piperidine-4-carboxylate
-
Product: this compound
-
Byproduct: Triethylamine hydrochloride
Experimental Protocol
Materials:
-
2-Chloropyrimidine
-
Ethyl piperidine-4-carboxylate (Ethyl isonipecotate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
NMR spectrometer and/or GC-MS for product characterization
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl piperidine-4-carboxylate (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution. This will act as a base to quench the HCl generated during the reaction.
-
To this stirred solution, add 2-chloropyrimidine (1.2 eq) portion-wise at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 4-12 hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (EtOAc) and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product by NMR spectroscopy and/or GC-MS to confirm its identity and purity.
Data Presentation
The following table summarizes the typical quantities and reaction parameters for this synthesis.
| Parameter | Value |
| Reactants | |
| Ethyl piperidine-4-carboxylate | 1.0 eq |
| 2-Chloropyrimidine | 1.2 eq |
| Triethylamine | 1.5 eq |
| Solvent | Anhydrous DMF or ACN |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Purification Method | Silica Gel Column Chromatography |
| Expected Yield | Moderate to High |
| Product Molecular Weight | 235.28 g/mol [2] |
| Product Molecular Formula | C₁₂H₁₇N₃O₂[2] |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Analytical Characterization of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate
Introduction
Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug development. As with any synthesized compound intended for pharmaceutical use, rigorous analytical characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Compound Information
-
Compound Name: this compound
-
CAS Number: 111247-60-0
-
Molecular Formula: C₁₂H₁₇N₃O₂
-
Molecular Weight: 235.28 g/mol
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol
A reverse-phase HPLC method can be employed to determine the purity of the target compound.[1] The following protocol is a general guideline and may require optimization.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Data Presentation
| Parameter | Expected Value |
| Retention Time (t_R) | ~ 6-8 min |
| Purity | > 95% |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern, which can aid in structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Experimental Protocol
-
Instrumentation: A mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Infusion: The sample can be introduced via direct infusion or through an LC-MS system using the HPLC conditions described above. For direct infusion, prepare a sample at approximately 10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid.
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
Data Presentation
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 236.14 | 236.0 |
| [M+Na]⁺ | 258.12 | |
| Major Fragments | ||
| C₁₀H₁₂N₃O₂⁺ (Loss of C₂H₅) | 206.09 | |
| C₈H₁₂N₃⁺ (Loss of COOC₂H₅) | 162.10 | |
| C₅H₈N⁺ (Piperidine fragment) | 82.07 | |
| C₄H₃N₂⁺ (Pyrimidine fragment) | 79.03 |
Observed [M+H]⁺ value reported from synthesis data.[2] Fragmentation m/z values are predicted based on common fragmentation pathways of pyrimidine and piperidine derivatives.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol
-
Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complete assignment.
Data Presentation
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.3 | d | 2H | H-4', H-6' (Pyrimidine ring) |
| ~ 6.5 | t | 1H | H-5' (Pyrimidine ring) |
| ~ 4.6 | d | 2H | H-2, H-6 (axial, piperidine ring) |
| 4.12 | q | 2H | -OCH₂CH₃ |
| ~ 3.1 | t | 2H | H-2, H-6 (equatorial, piperidine ring) |
| ~ 2.5 | m | 1H | H-4 (piperidine ring) |
| ~ 1.9 | m | 2H | H-3, H-5 (axial, piperidine ring) |
| ~ 1.7 | m | 2H | H-3, H-5 (equatorial, piperidine ring) |
| 1.25 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 174 | C=O (Ester) |
| ~ 161 | C-2' (Pyrimidine ring) |
| ~ 157 | C-4', C-6' (Pyrimidine ring) |
| ~ 110 | C-5' (Pyrimidine ring) |
| 60.4 | -OCH₂CH₃ |
| ~ 44 | C-2, C-6 (Piperidine ring) |
| ~ 41 | C-4 (Piperidine ring) |
| ~ 28 | C-3, C-5 (Piperidine ring) |
| 14.2 | -OCH₂CH₃ |
Note: The chemical shifts are predicted based on known values for ethyl piperidine-4-carboxylate and substituted pyrimidines.[6][7] Actual values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in a molecule.
Experimental Protocol
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid or oil.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~ 1730 | Strong | C=O stretching (ester) |
| ~ 1590-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~ 1250-1050 | Strong | C-O stretching (ester) |
| ~ 1400-1300 | Medium | C-N stretching |
Note: Wavenumbers are predicted based on characteristic absorption frequencies for esters, tertiary amines, and pyrimidine derivatives.[8][9][10]
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis, purification, and analytical characterization.
Logical Relationship of Analytical Methods
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 1-PYRIMIDIN-2-YL-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER | 111247-60-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Characterization of Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the structural characterization of ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The application note outlines the analytical workflow and provides data interpretation guidelines for Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS), two fundamental techniques for the elucidation of molecular structures.
Introduction
Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate (C₁₂H₁₇N₃O₂) is a small molecule featuring a pyrimidine ring linked to a piperidine-4-carboxylate ethyl ester moiety. The precise determination of its chemical structure is paramount for understanding its chemical properties, potential biological activity, and for quality control in synthetic processes. This note details the application of ¹H NMR, ¹³C NMR, and ESI-MS to confirm the identity and purity of this compound.
Data Presentation
Mass Spectrometry Data
Mass spectrometry analysis was performed using Electrospray Ionization (ESI) in positive ion mode. The data confirms the molecular weight of the target compound.
| Parameter | Observed Value | Theoretical Value |
| Molecular Formula | C₁₂H₁₇N₃O₂ | - |
| Molecular Weight | 235.28 g/mol | - |
| m/z [M+H]⁺ | 236.0 | 236.14 |
Table 1: Mass spectrometry data for ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate.[1]
NMR Spectroscopy Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and experimental conditions.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | d | 2H | Pyrimidine H-4, H-6 |
| ~6.5 | t | 1H | Pyrimidine H-5 |
| ~4.8 | d | 2H | Piperidine H-2eq, H-6eq |
| ~4.1 | q | 2H | -O-CH₂-CH₃ |
| ~3.2 | t | 2H | Piperidine H-2ax, H-6ax |
| ~2.6 | m | 1H | Piperidine H-4 |
| ~1.9 | m | 2H | Piperidine H-3eq, H-5eq |
| ~1.7 | m | 2H | Piperidine H-3ax, H-5ax |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹H NMR data for ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate.
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~175 | C=O (ester) |
| ~162 | Pyrimidine C-2 |
| ~157 | Pyrimidine C-4, C-6 |
| ~110 | Pyrimidine C-5 |
| ~60 | -O-CH₂-CH₃ |
| ~45 | Piperidine C-2, C-6 |
| ~41 | Piperidine C-4 |
| ~29 | Piperidine C-3, C-5 |
| ~14 | -O-CH₂-CH₃ |
Table 3: Predicted ¹³C NMR data for ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate.
Experimental Protocols
Sample Preparation for NMR and Mass Spectrometry
-
Compound Synthesis: Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate can be synthesized by reacting 2-chloropyrimidine with ethyl 4-piperidinecarboxylate in a suitable solvent such as toluene, heated to reflux.[1]
-
Purification: The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to achieve high purity (>95%).[1]
-
Sample Preparation:
-
For NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
For ESI-MS: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
-
Mass Spectrometry Data Acquisition
-
Instrumentation: An electrospray ionization mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
ESI-MS Analysis:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow rate appropriate for stable spray.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
Mass Range: Scan from m/z 50 to 500.
-
Mandatory Visualization
Caption: Workflow for the characterization of ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable method for the structural confirmation of ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the fields of chemical synthesis and drug development to ensure the identity and purity of their compounds, which is a critical step in the research and development pipeline.
References
Application Notes and Protocols: Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates.[1][2][3] Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine-piperidine scaffold. While direct HTS data for this specific molecule is not extensively published, derivatives of the piperidine and pyrimidine core have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[4][5] Notably, compounds with similar structural motifs, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been identified as potent inhibitors of Protein Kinase B (Akt), a key node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer.[6]
These application notes provide a detailed framework for utilizing this compound in a high-throughput screening campaign. The protocols outlined below describe a hypothetical cell-based assay designed to identify inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival.
Principle of the Assay
This protocol describes a quantitative high-throughput cell-based assay to measure the inhibitory activity of this compound on the PI3K/Akt/mTOR signaling pathway. The assay utilizes a human cancer cell line, such as MCF-7 (breast cancer), which exhibits constitutive activation of this pathway. The readout for pathway inhibition is the quantification of phosphorylated Akt (p-Akt) at Serine 473, a key downstream marker of pathway activation. A decrease in the p-Akt signal upon treatment with the test compound indicates potential inhibitory activity. The assay is designed for a 384-well plate format to enable automated high-throughput screening.[7][8][9]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Varies | Varies |
| MCF-7 Human Breast Cancer Cell Line | ATCC | HTB-22 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
| 384-well black, clear-bottom assay plates | Corning | 3712 |
| AlphaLISA® SureFire® Ultra™ p-Akt 1/2/3 (Ser473) Assay Kit | PerkinElmer | ALSU-PAKT-A500 |
| Positive Control (e.g., GDC-0941) | Selleckchem | S1065 |
| Automated Liquid Handling System | (e.g., Beckman Coulter, Agilent) | Varies |
| Plate Reader with AlphaLISA detection capabilities | (e.g., PerkinElmer EnVision®) | Varies |
Experimental Protocols
Cell Culture and Seeding
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Resuspend cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension (10,000 cells) into each well of a 384-well black, clear-bottom assay plate.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation and Plating
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a concentration range for testing (e.g., from 100 µM to 1 nM). A typical 8-point, 3-fold serial dilution is recommended for dose-response analysis.
-
Prepare intermediate dilutions of the compounds in serum-free DMEM. The final DMSO concentration in the assay should not exceed 0.5%.
-
Prepare positive control (GDC-0941) and negative control (0.5% DMSO in serum-free DMEM) solutions.
-
Remove the culture medium from the cell plates and add 20 µL of the compound dilutions, positive control, or negative control to the respective wells.
-
Incubate the plates for 2 hours at 37°C and 5% CO2.
p-Akt (Ser473) AlphaLISA® Assay
-
Follow the manufacturer's protocol for the AlphaLISA® SureFire® Ultra™ p-Akt 1/2/3 (Ser473) Assay Kit.
-
Briefly, prepare the lysis buffer as instructed.
-
Add 10 µL of the lysis buffer to each well.
-
Incubate the plates on an orbital shaker at room temperature for 10 minutes.
-
Prepare the Acceptor Mix and add 5 µL to each well.
-
Seal the plates and incubate for 1 hour at room temperature in the dark.
-
Prepare the Donor Mix and add 5 µL to each well under subdued lighting.
-
Seal the plates and incubate for 1 hour at room temperature in the dark.
-
Read the plates on a compatible plate reader with AlphaLISA detection settings.
Data Presentation
The following table represents hypothetical quantitative data for this compound in the p-Akt inhibition assay.
| Compound | Concentration (µM) | % Inhibition of p-Akt | Standard Deviation |
| This compound | 100 | 95.2 | 3.1 |
| 33.3 | 88.7 | 4.5 | |
| 11.1 | 75.4 | 5.2 | |
| 3.7 | 52.1 | 6.8 | |
| 1.2 | 28.9 | 4.9 | |
| 0.4 | 12.3 | 3.5 | |
| 0.1 | 5.6 | 2.1 | |
| 0.0 | 0 | 2.5 | |
| GDC-0941 (Positive Control) | 10 | 98.5 | 2.8 |
| DMSO (Negative Control) | 0.5% | 0 | 3.0 |
Calculated IC50 Value:
| Compound | IC50 (µM) |
| This compound | 4.1 |
| GDC-0941 | 0.015 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for p-Akt inhibition assay.
References
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate (1188331-39-6) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. marinbio.com [marinbio.com]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. biotechnologia-journal.org [biotechnologia-journal.org]
Application Notes and Protocols: Development of Novel Therapeutics Using Pyrimidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast array of investigational agents.[1][2] Its prevalence stems from its ability to mimic endogenous nucleobases, allowing for interactions with a wide range of biological targets, and its synthetic tractability.[1][2][3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4][5][6] This document provides detailed application notes and protocols for the development of novel therapeutics based on the pyrimidine framework, with a focus on anticancer agents targeting protein kinases.
Data Presentation: Potency of Pyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro potency of selected pyrimidine-based therapeutic candidates against various cancer cell lines and kinase targets. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: Antiproliferative Activity of Pyrimidine-Based EGFR and FAK Inhibitors
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 87 | EGFR/HER2 | MDA-MB-231 | Not Specified | [3] |
| 99 | EGFR | A549 (Lung) | Not Specified | [3] |
| 72 | FAK | MDA-MB-231 (TNBC) | 0.126 | [3] |
| 131 | Tubulin | A549 (Lung) | 0.80 ± 0.09 | [3] |
| HepG2 (Liver) | 0.11 ± 0.02 | [3] | ||
| U937 (Lymphoma) | 0.07 ± 0.01 | [3] | ||
| Y79 (Retinoblastoma) | 0.10 ± 0.02 | [3] |
Table 2: Antiproliferative Activity of Pyrimidine-Based CDK2 and USP7 Inhibitors
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 17 | CDK2 | MV4-11 | Comparable to Palbociclib | [7] |
| HT-29 | Comparable to Palbociclib | [7] | ||
| MCF-7 | Comparable to Palbociclib | [7] | ||
| HeLa | Comparable to Palbociclib | [7] | ||
| 20 | USP7 | CHP-212 | Not Specified | [7] |
Table 3: Pin1 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 2a | Pin1 | < 3 | [8] |
| 2f | Pin1 | < 3 | [8] |
| 2h | Pin1 | < 3 | [8] |
| 2l | Pin1 | < 3 | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanism of action of novel therapeutics and for planning experiments. The following diagrams were generated using the DOT language.
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Experimental Workflow: Synthesis and Evaluation of Pyrimidine Derivatives
Caption: General workflow for the synthesis and evaluation of pyrimidine-based therapeutics.
Experimental Protocols
The following section provides detailed protocols for the synthesis of pyrimidine derivatives and for their biological evaluation. These protocols are based on established methodologies reported in the literature.[3][9]
Protocol 1: General Synthesis of 2,4-Di(arylamino)pyrimidine EGFR Kinase Inhibitors
This protocol is adapted from the synthesis of compound 99 and its analogs.[3]
Materials:
-
2,4,5-trichloropyrimidine
-
Substituted phenylenediamine
-
Acryloyl chloride
-
Diisopropylethylamine (DIPEA)
-
Dioxane
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Substituted anilines
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: SNAr Reaction. Dissolve 2,4,5-trichloropyrimidine (1.0 eq) and a substituted phenylenediamine (1.1 eq) in acetonitrile (ACN). Cool the reaction mixture to -10 °C. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography to obtain the C4-substituted pyrimidine derivative.
-
Step 2: Amide Formation. Dissolve the product from Step 1 (1.0 eq) in dioxane. Add DIPEA (2.5 eq) and cool the mixture to 0 °C. Add acryloyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Step 3: Suzuki Coupling. To a solution of the pyrimidinamide from Step 2 (1.0 eq) and a substituted aniline (1.5 eq) in dioxane, add Pd(OAc)2 (0.1 eq), Xantphos (0.2 eq), and Cs2CO3 (3.0 eq). Degas the mixture with argon for 15 minutes. Heat the reaction to 100 °C and stir for 8-12 hours. Cool the reaction to room temperature, filter through Celite, and concentrate the filtrate. Purify the crude product by column chromatography to yield the final 2,4-di(arylamino)pyrimidine derivative.
Protocol 2: General Synthesis of N-(pyrimidin-2-yl)benzenesulfonamide Hybrids
This protocol is based on the synthesis of imidazole–pyrimidine–sulfonamide hybrids.[3]
Materials:
-
Substituted benzaldehydes
-
Ethyl cyanoacetate
-
Thiourea
-
Potassium bicarbonate (KHCO3)
-
Ethanol
-
Hydrazine hydrate
-
Isatin derivatives
-
Acetic acid
Procedure:
-
Step 1: Pyrimidine Ring Formation. In a round-bottom flask, combine a substituted benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), thiourea (1.1 eq), and potassium bicarbonate (1.5 eq) in ethanol. Reflux the mixture for 6-8 hours. Cool the reaction and collect the precipitate by filtration. Wash the solid with cold ethanol to obtain the pyrimidine derivative.
-
Step 2: Hydrazinolysis. Suspend the pyrimidine derivative from Step 1 (1.0 eq) in ethanol and add hydrazine hydrate (5.0 eq). Reflux the mixture for 12-18 hours. Cool the reaction mixture and collect the resulting solid by filtration to yield the 2-hydrazinyl-dihydropyrimidine-5-carbonitrile.
-
Step 3: Condensation with Isatin. Dissolve the product from Step 2 (1.0 eq) and a substituted isatin (1.0 eq) in ethanol with a few drops of acetic acid. Reflux the mixture for 4-6 hours. After cooling, the product will precipitate. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the final isatin–pyrimidine hybrid.
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol to assess the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide)
-
Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescently labeled ATP analog
-
Synthesized pyrimidine compounds
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the pyrimidine compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the serially diluted compounds.
-
Initiate the kinase reaction by adding a mixture of ATP (containing a tracer amount of [γ-³²P]ATP) and the kinase-specific substrate.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 4: Cell Proliferation (MTT) Assay
This protocol measures the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized pyrimidine compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidine compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The pyrimidine scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutics. The versatility of its chemistry allows for the generation of large, diverse libraries of compounds for screening against a multitude of biological targets. The protocols and data presented herein provide a foundational resource for researchers engaged in the development of pyrimidine-based drugs, particularly in the field of oncology. Further exploration of this privileged scaffold is anticipated to yield the next generation of targeted therapies.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Anti-inflammatory Properties of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of novel pyrimidine derivatives, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation.
Introduction
Pyrimidine and its derivatives represent a crucial class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Notably, many pyrimidine derivatives have been identified as potent anti-inflammatory agents.[3][4] Their therapeutic effects are often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[3][5][6] The structural versatility of the pyrimidine scaffold allows for the development of highly selective and potent inhibitors of specific targets within the inflammatory cascade, offering promising avenues for the treatment of a range of inflammatory diseases.[6][7]
Mechanism of Action
The anti-inflammatory effects of pyrimidine derivatives are primarily mediated through the modulation of several key signaling pathways and enzymes involved in the inflammatory response. A significant mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins that mediate pain and inflammation.[3][7] Several novel pyrimidine derivatives have shown high selectivity for COX-2 over the constitutive COX-1 isoform, suggesting a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8][9]
Furthermore, many pyrimidine compounds effectively suppress the production of nitric oxide (NO) by inhibiting iNOS at the transcriptional and protein levels.[5] They also modulate crucial inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[3][6] By inhibiting the activation of NF-κB, these derivatives can downregulate the expression of a wide range of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[6]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of selected novel pyrimidine derivatives from various studies.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Compound |
| Derivative 5 | >100 | 0.04 ± 0.09 | >2500 | Celecoxib (IC50 = 0.04 ± 0.01 µM) |
| Derivative 6 | >100 | 0.04 ± 0.02 | >2500 | Celecoxib (IC50 = 0.04 ± 0.01 µM) |
| Derivative 7 | 95.0 | - | - | Indomethacin (IC50 = 0.21 µM) |
| Derivative 8 | >100 | - | - | Indomethacin (IC50 = 0.21 µM) |
| Derivative 9 | >100 | - | - | Indomethacin (IC50 = 0.21 µM) |
| Compound 2a | - | 3.5 | - | Celecoxib (IC50 = 0.65 µM) |
Data compiled from multiple sources.[3][7]
Table 2: In Vivo Anti-inflammatory Activity of Pyrimidine Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference Compound (% Inhibition) |
| Derivative 7 | - | ED50 = 11.60 µM | Indomethacin (ED50 = 9.17 µM) |
| Derivative 8 | - | ED50 = 8.23 µM | Indomethacin (ED50 = 9.17 µM) |
| Derivative 9 | - | ED50 = 9.47 µM | Indomethacin (ED50 = 9.17 µM) |
| Compound 2c | - | 47.6% | Phenylbutazone (48.8%) |
| Compound 4b | - | - | - |
| Compound 5b | - | - | - |
Data compiled from multiple sources.[3][10]
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This protocol is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.[6][11]
Materials:
-
Male Wistar rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test pyrimidine derivatives
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer or digital calipers
-
Intraperitoneal (i.p.) injection needles and syringes
-
Intraplantar injection needles and syringes
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle)
-
Reference drug group
-
Test compound groups (at various doses)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and the reference drug intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Induce inflammation by injecting 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
In Vitro COX-2 Inhibition Assay (TMPD Oxidation Method)
This colorimetric assay measures the peroxidase activity of COX enzymes and is suitable for high-throughput screening of inhibitors.[8][12]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hematin
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic acid
-
Test pyrimidine derivatives
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds, reference inhibitor, and all assay reagents.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Reaction Buffer
-
COX-2 enzyme solution
-
Test compound or reference inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Macrophages
This protocol is used to determine the effect of pyrimidine derivatives on the protein expression levels of key inflammatory enzymes.[5][13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test pyrimidine derivatives
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrimidine derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS and COX-2 expression. Include an unstimulated control group and an LPS-only group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibodies (anti-iNOS, anti-COX-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.
-
Visualizations
Experimental workflow for evaluating anti-inflammatory pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. inotiv.com [inotiv.com]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Antiviral Research of Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives represent a cornerstone in the development of antiviral therapeutics. As essential components of nucleic acids, pyrimidines are fundamental to the replication machinery of viruses. This structural similarity has been exploited to design a wide array of antiviral agents that act as nucleoside analogs, inhibiting viral polymerases, or as non-nucleoside inhibitors that target other crucial viral or host cell processes.[1][2] This document provides detailed application notes and experimental protocols for the investigation of pyrimidine compounds in antiviral research, focusing on their mechanisms of action, quantitative assessment of their efficacy, and methodologies for their evaluation.
Mechanisms of Antiviral Action
The antiviral activity of pyrimidine compounds is diverse, primarily targeting key stages of the viral life cycle. The two predominant mechanisms are:
-
Inhibition of Viral Nucleic Acid Synthesis: Many pyrimidine derivatives are nucleoside analogs that, once inside the host cell, are phosphorylated to their active triphosphate form. These analogs are then incorporated into the growing viral DNA or RNA chain by viral polymerases (such as reverse transcriptase in HIV or RNA-dependent RNA polymerase in RNA viruses), leading to chain termination and halting viral replication.[3]
-
Inhibition of Host Cell De Novo Pyrimidine Biosynthesis: Viruses are heavily reliant on the host cell's metabolic pathways for their replication. Some pyrimidine compounds inhibit key enzymes in the de novo pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH).[4][5][6] This depletes the intracellular pool of pyrimidine nucleotides available for viral genome synthesis, thereby exerting a broad-spectrum antiviral effect.[4][6]
Data Presentation: Antiviral Activity of Pyrimidine Compounds
The following tables summarize the quantitative data on the antiviral activity of various pyrimidine compounds against a range of viruses. The data includes the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC₅₀/EC₅₀).
Table 1: Antiviral Activity against Human Immunodeficiency Virus (HIV)
| Compound Class | Specific Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| Diarylpyrimidine (DAPY) | Etravirine | HIV-1 RT | 0.0033 | >10 | >3030 | [7] |
| Diarylpyrimidine (DAPY) | Rilpivirine | HIV-1 RT | 0.0010 | 3.98 | 3980 | [7] |
| Diarylpyrimidine (DAPY) | Compound 18b1 | HIV-1 RT | 0.0014 | 10.15 | 7250 | [7] |
| Diarylpyrimidine (DAPY) | Compound 1 | HIV-1 RT | 0.0067 - 8.48 | - | - | [8] |
| Pyrimidine Derivative | Compound 10 | HIV-1 | >1.23 | 12.30 | >10 | [9] |
| Pyrimidine Derivative | Compound 11 | HIV-1 | >2.92 | 17.52 | >6 | [9] |
Table 2: Antiviral Activity against Influenza Virus
| Compound Class | Specific Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine | Various Derivatives | Influenza A & B | 0.01 - 0.1 | >50 (stationary cells) | >500 - >10000 | [2] |
| Pyrimidine C-Nucleoside | Compound 3c | Influenza A (H1N1) | 1.9 | >400 | >210 | [10] |
| Pyrimidine Derivative | Compound 1b | Influenza A/PR/8/34 | 39 | >250 | >6.4 | [11] |
| Nucleoside Analog | Compound 2i | Influenza A (H1N1) | 57.5 | >100 | >1.7 | [12] |
| Nucleoside Analog | Compound 5i | Influenza A (H1N1) | 24.3 | >100 | >4.1 | [12] |
| Nucleoside Analog | Compound 11c | Influenza A (H1N1) | 29.2 | >100 | >3.4 | [12] |
Table 3: Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound Class | Specific Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| Uracil Nucleoside | Compound 4 | HSV-1 KOS | 25.23 | - | - | [13] |
| Uracil Nucleoside | Compound 6 | HSV-1 KOS | 15.76 | - | - | [13] |
| Uracil Nucleoside | Compound 8 | HSV-1 KOS | 15.19 | - | - | [13] |
| Pyrazolopyridine | ARA-04 | HSV-1 | 1.00 | 1000 | 1000 | [14] |
| Pyrazolopyridine | ARA-05 | HSV-1 | 1.00 | 1000 | 1000 | [14] |
| Pyrazolopyridine | AM-57 | HSV-1 | 0.70 | 600 | 857.1 | [14] |
Table 4: Antiviral Activity against Coronaviruses and Other Viruses
| Compound Class | Specific Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| Pyrimido[4,5-d]pyrimidine | Compound 7a | HCoV-229E | 15 | >100 | >6.7 | |
| Pyrimido[4,5-d]pyrimidine | Compound 7b | HCoV-229E | 18 | >100 | >5.6 | |
| Pyrimido[4,5-d]pyrimidine | Compound 7f | HCoV-OC43 | 20 | >100 | >5 | |
| DHODH Inhibitor | Brequinar | Ebola Virus | 0.1 | - | - | |
| DHODH Inhibitor | NITD-982 | Dengue Virus | 0.0024 | >10 | >4167 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antiviral pyrimidine compounds are provided below.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates.
-
Virus stock of known titer (PFU/mL).
-
Test pyrimidine compound at various concentrations.
-
Growth medium and serum-free medium.
-
Overlay medium (e.g., containing 1% methylcellulose or agarose).
-
Fixative solution (e.g., 4% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the pyrimidine compound in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a virus dilution calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Fixation and Staining:
-
Carefully remove the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
-
MTT Assay for Cytotoxicity
This colorimetric assay determines the cytotoxicity of the test compounds on the host cells, which is crucial for calculating the selectivity index.
Materials:
-
Host cells in a 96-well plate.
-
Test pyrimidine compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Culture medium.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Remove the growth medium and add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
-
Reverse Transcriptase (RT) Inhibition Assay (for HIV)
This assay measures the ability of a compound to directly inhibit the activity of HIV reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase.
-
Poly(A) template and Oligo(dT) primer.
-
[³H]-dTTP (radiolabeled thymidine triphosphate).
-
Test pyrimidine compound at various concentrations.
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A)•oligo(dT) template/primer, [³H]-dTTP, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized radiolabeled DNA.
-
Filtration: Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration compared to the no-compound control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Neuraminidase (NA) Inhibition Assay (for Influenza Virus)
This assay evaluates the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus stock.
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA).
-
Test pyrimidine compound at various concentrations.
-
Assay buffer (e.g., MES buffer with CaCl₂).
-
Stop solution (e.g., ethanol with NaOH).
-
Fluorometer.
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the influenza virus stock in assay buffer to a concentration that gives a linear signal over the assay time.
-
Reaction Incubation: In a black 96-well plate, mix the diluted virus, the test compound at various concentrations, and the assay buffer. Incubate at 37°C for 30 minutes.
-
Substrate Addition: Add the MUNANA substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis:
-
Calculate the percentage of NA inhibition for each compound concentration compared to the no-compound control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Visualization of Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the antiviral research of pyrimidine compounds.
Diagram 1: De Novo Pyrimidine Biosynthesis Pathway and Inhibition
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by targeting DHODH.
Diagram 2: Mechanism of Action of Pyrimidine Nucleoside Analogs
Caption: Action of pyrimidine nucleoside analogs via chain termination.
Diagram 3: Experimental Workflow for Antiviral Compound Evaluation
Caption: Workflow for screening and validating pyrimidine-based inhibitors.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 8. Herpesvirus DNA polymerase: Structures, functions, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms by which Herpes Simplex Virus DNA Polymerase Limits Translesion Synthesis through Abasic Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Regulation of viral RNA-dependent RNA polymerases by phosphorylation [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Herpes simplex viruses: mechanisms of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Akt Inhibition with Piperidine-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for regulating fundamental cellular processes, including cell survival, proliferation, growth, and metabolism. Hyperactivation of the Akt pathway is a common feature in a wide variety of human cancers, making its components, particularly Akt itself, highly attractive targets for cancer therapy. The piperidine scaffold is a prominent structural motif in medicinal chemistry and has been successfully incorporated into numerous targeted therapies, including inhibitors of the PI3K/Akt pathway.
This document provides detailed protocols and data for researchers investigating the inhibition of Akt using piperidine-based compounds. It covers methodologies for assessing inhibitor potency and efficacy, from biochemical assays to cell-based analyses.
Data Presentation: Efficacy of Piperidine-Based Akt Inhibitors
The following tables summarize the inhibitory activities of representative piperidine-based compounds against Akt kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
| 10h | Akt1 | 24.3 | Cell-free kinase assay | |
| Akt2 | ~10 nM (38% inhibition at 10 nM) | Cell-free kinase assay | ||
| Akt3 | <10 nM (93% inhibition at 10 nM) | Cell-free kinase assay | ||
| E22 | Akt1 | Potent Inhibition (Specific value not stated) | Cell-free kinase assay | |
| A12 | Akt1 | Potent Inhibition (Specific value not stated) | Cell-free kinase assay | |
| GSK690693 (Reference) | Akt1 | ~10-20 nM | Cell-free kinase assay |
Table 2: Cellular Potency in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Reference |
| 10h | PC-3 | Prostate Cancer | 3.7 | Proliferation Assay | |
| E22 | SKOV3 | Ovarian Cancer | Potent Inhibition (Specific value not stated) | Proliferation Assay | |
| GSK690693 (Reference) | PC-3 | Prostate Cancer | 14.1 | Proliferation Assay |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] This reaction involves the coupling of a 2-halopyrimidine (typically 2-chloropyrimidine) with ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3]
Q2: Which starting materials are required for this synthesis?
A2: The key starting materials are:
-
Ethyl piperidine-4-carboxylate (Ethyl isonipecotate)
-
2-Chloropyrimidine (or another 2-halopyrimidine like 2-bromopyrimidine)
-
A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
A phosphine ligand (e.g., XPhos, RuPhos)
-
A base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
An anhydrous solvent (e.g., toluene, dioxane)
Q3: What are the critical parameters influencing the yield of the reaction?
A3: The yield of the Buchwald-Hartwig amination is highly sensitive to several parameters:
-
Choice of catalyst and ligand: The combination of the palladium source and the phosphine ligand is crucial for catalytic activity.[2][4]
-
Base selection: The strength and nature of the base affect the deprotonation of the amine and the overall reaction rate.
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.[2]
-
Temperature: These reactions typically require elevated temperatures to proceed efficiently.[2]
-
Inert atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[5]
Q4: How can I purify the final product?
A4: The most common method for purifying this compound is flash column chromatography on silica gel.[6][7] The choice of eluent will depend on the polarity of the product and any impurities present. A typical eluent system might be a gradient of ethyl acetate in hexanes.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No product formation observed by TLC or LC-MS. | Inactive Catalyst: The Pd(0) catalyst may not have formed correctly or has been deactivated by oxygen. | Use a pre-formed Pd(0) catalyst or ensure your Pd(II) precatalyst is effectively reduced. Maintain a strict inert atmosphere throughout the reaction setup and duration.[4] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. | For coupling with a heteroaryl chloride like 2-chloropyrimidine, sterically hindered biarylphosphine ligands such as XPhos or RuPhos are often effective.[2] | |
| Low conversion of starting materials. | Suboptimal Base: The base may be too weak to deprotonate the piperidine nitrogen effectively, or it may be hydrolyzing due to moisture. | Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). Ensure the base is fresh and handled under anhydrous conditions. If your substrate is base-sensitive, consider a weaker base like Cs₂CO₃, but you may need to increase the reaction temperature.[2] |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature, typically to a range of 80-120 °C. Monitor for product formation and potential decomposition.[8] | |
| Solvent Issues: The solvent may not be sufficiently anhydrous, or the reagents may not be fully soluble. | Use a freshly distilled, anhydrous solvent like toluene or dioxane. Ensure all starting materials are soluble at the reaction temperature. |
Issue 2: Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| An additional spot is observed on TLC, often at a higher Rf. | Hydrodehalogenation of 2-chloropyrimidine: The starting pyrimidine is reduced, removing the chlorine atom. | This can be caused by β-hydride elimination.[1] Optimizing the ligand and reaction conditions can minimize this side reaction. |
| Multiple unexpected spots on TLC. | Decomposition of starting materials or product: The reaction temperature might be too high, or the reaction time too long. | Reduce the reaction temperature and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to avoid product degradation.[9] |
| Reaction with solvent: If using a reactive solvent, it might be participating in the reaction. | Switch to a more inert solvent like toluene or dioxane. |
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of this compound. These are representative data based on typical Buchwald-Hartwig amination reactions.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | 80-90 |
| 3 | Pd₂(dba)₃ (2) | BINAP (4) | 40-60 |
| 4 | Pd(OAc)₂ (2) | dppf (4) | 30-50 |
| Conditions: 2-chloropyrimidine (1.0 mmol), ethyl isonipecotate (1.2 mmol), NaOtBu (1.4 mmol), toluene (5 mL), 100 °C, 12 h. |
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOtBu (1.4) | Toluene | 100 | 92 |
| 2 | K₂CO₃ (2.0) | Dioxane | 110 | 75 |
| 3 | Cs₂CO₃ (2.0) | Toluene | 110 | 85 |
| 4 | K₃PO₄ (2.0) | Dioxane | 110 | 68 |
| Conditions: 2-chloropyrimidine (1.0 mmol), ethyl isonipecotate (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), 12 h. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for a Buchwald-Hartwig amination and may require optimization for specific laboratory conditions.[3][8]
Materials:
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2-Chloropyrimidine
-
Ethyl piperidine-4-carboxylate (ethyl isonipecotate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add sodium tert-butoxide (e.g., 1.4 mmol).
-
Add 2-chloropyrimidine (1.0 mmol) and ethyl piperidine-4-carboxylate (1.2 mmol).
-
Via syringe, add anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of 10-30% ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Pyrimidine Synthesis Reactions
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of pyrimidine derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you optimize your reactions, improve yields, and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in pyrimidine synthesis. Several factors can contribute to this problem. The most critical parameters to control are the purity of starting materials, strict control of reaction temperature and time, the choice of solvent, and maintaining an inert atmosphere for sensitive reactions.[1]
Here are some common causes and troubleshooting steps:
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Reagent Purity: Impurities in your starting materials (e.g., aldehyde, β-ketoester, urea/thiourea, or amidine) can inhibit the reaction or lead to unwanted side reactions.[2]
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Solution: Ensure all reactants are of high purity. If necessary, purify starting materials before use.
-
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Reaction Conditions: Non-optimal temperature, reaction time, or solvent can lead to incomplete reactions or product degradation.
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Catalyst Activity: The catalyst may be inactive or used in an insufficient amount.
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Solution: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For acid catalysts, ensure the concentration is appropriate.[3]
-
-
Stoichiometry: Incorrect molar ratios of reactants can result in low conversion of the limiting reagent.[1]
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Solution: Carefully calculate and measure the amounts of all reactants. A slight excess of one reagent (e.g., urea or amidine) may sometimes improve yields.
-
-
Atmosphere Control: Some pyrimidine synthesis reactions are sensitive to air and moisture.
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Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Q2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products is a common challenge that complicates purification and reduces the yield of the desired pyrimidine.
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Identification:
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Mass Spectrometry (MS): Provides the molecular weight of the unexpected peaks, helping to deduce their potential structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of byproducts.[4]
-
-
Common Side Reactions and Solutions in Biginelli Reaction:
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Hantzsch Dihydropyridine Formation: A common yellow, fluorescent byproduct can form, especially at higher temperatures. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[3]
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Solution: Lower the reaction temperature and consider the order of reagent addition, potentially adding urea last.[3]
-
-
Incompletely Cyclized Intermediates: Linear ureides or the initial condensation product between the aldehyde and β-ketoester may be present.
-
Solution: Ensure sufficient reaction time and appropriate catalytic activity to drive the cyclization to completion.[3]
-
-
Q3: I'm having difficulty purifying my pyrimidine product. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of byproducts with similar physicochemical properties to the desired product.
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Recrystallization: This is often the most effective method for purifying solid pyrimidine compounds. The key is to find a suitable solvent or solvent mixture in which your product has high solubility at an elevated temperature and low solubility at room temperature, while impurities remain in solution.[5]
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Column Chromatography: If recrystallization is not effective, column chromatography on silica gel or another stationary phase can be used.
-
Troubleshooting: If your compound is unstable on silica gel, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic solvent like triethylamine in the eluent.
-
Troubleshooting Guides
Guide 1: Low Yield in Pyrimidine Synthesis
This guide provides a systematic approach to troubleshooting low-yielding pyrimidine synthesis reactions.
Logical Workflow for Troubleshooting Low Yields
Caption: A step-by-step workflow for diagnosing and resolving low yields in pyrimidine synthesis.
Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield
The choice of catalyst can significantly impact the yield of the Biginelli reaction. Below is a comparison of different catalysts for the synthesis of dihydropyrimidinones (DHPMs).
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 | 45-60 | [6] |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5 | 94 | [6] |
| InCl₃ | THF | 67 | 10 | 92 | [6] |
| LiClO₄ | Acetonitrile | Reflux | 5 | 95 | [6] |
| FeCl₃·6H₂O | Solvent-free | 95-100 | 1-1.5 | 89-95 | [6] |
| CuCl₂·2H₂O | Ethanol | Reflux | 5 | 91 | [7] |
Table 2: Influence of Reaction Temperature on Biginelli vs. Hantzsch Product Formation
This table illustrates how temperature can influence the selectivity between the desired Biginelli product and the common Hantzsch byproduct when using sulfated zirconia as a catalyst.[3]
| Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| 60 | 85 | 5 |
| 80 | 78 | 12 |
| 100 | 65 | 25 |
Experimental Protocols
Protocol 1: Classical Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol describes a general procedure for the synthesis of a dihydropyrimidinone via the classical Biginelli reaction.
Materials:
-
Aldehyde (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde, β-ketoester, urea, and ethanol.
-
Add the concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir for 15-20 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[2]
Protocol 2: Recrystallization for Purification of Pyrimidine Derivatives
This protocol provides a general method for the purification of solid pyrimidine compounds by recrystallization.[3]
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrimidine derivative is sparingly soluble at room temperature but readily soluble when hot. Common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add the crude pyrimidine solid and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway, from precursors to pyrimidine nucleotides.
Experimental Workflow for Pyrimidine Synthesis and Purification
References
Stability and storage conditions for Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored at room temperature in a tightly sealed container. The storage area should be dry, cool, and well-ventilated. To prevent degradation, it is crucial to protect the compound from moisture, air, and direct light. Some suppliers also recommend storing under an inert atmosphere, such as nitrogen or argon.
Q2: What is the appearance of this compound?
A2: this compound is a colorless oil[1]. Any significant change in color, such as yellowing or browning, may indicate degradation.
Q3: Is this compound sensitive to air?
A3: Yes, some safety data sheets indicate that similar compounds can be air-sensitive[2]. Exposure to air, particularly over extended periods, may lead to oxidation and degradation. It is recommended to handle the compound under an inert atmosphere for long-term storage or when conducting sensitive experiments.
Q4: What are the known incompatibilities for this compound?
A4: this compound should not be stored with or exposed to strong oxidizing agents, strong bases, acids, or reducing agents[2][3]. Contact with these substances can cause rapid decomposition.
Q5: What is the expected shelf life of this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation or degradation due to exposure to air or light. | Handle the compound under an inert atmosphere and store in an amber vial to protect from light. Confirm purity using a suitable analytical method (e.g., HPLC, LC-MS). |
| Unexpected experimental results | Compound degradation leading to lower purity. | Verify the purity of your starting material. If degradation is suspected, purify the compound before use. Consider performing a stability study under your experimental conditions. |
| Formation of precipitate in solution | Hydrolysis of the ethyl ester, leading to the less soluble carboxylic acid. | Prepare solutions fresh and use them promptly. Avoid aqueous solutions with acidic or basic pH for prolonged periods. If a buffer is needed, use a neutral pH. |
| Inconsistent analytical results (e.g., new peaks in chromatogram) | Presence of degradation products. | Characterize the impurities using mass spectrometry to understand the degradation pathway. Potential degradation products could include the hydrolyzed carboxylic acid or oxidized species. |
Stability Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide experimental design, as specific manufacturer data is not publicly available.
| Condition | Duration | Purity (%) | Appearance |
| Room Temperature (20-25°C), Sealed, Dark | 12 months | >98% | Colorless Oil |
| Refrigerated (2-8°C), Sealed, Dark, Inert Gas | 24 months | >99% | Colorless Oil |
| 40°C, Sealed, Dark | 6 months | ~95% | Faint Yellow Oil |
| Room Temperature, Exposed to Air & Light | 3 months | <90% | Yellow to Brown Oil |
| Aqueous Solution (pH 7), Room Temperature | 24 hours | ~97% | Colorless Solution |
| Aqueous Solution (pH 3), Room Temperature | 24 hours | <95% (Hydrolysis) | Colorless Solution |
| Aqueous Solution (pH 9), Room Temperature | 24 hours | <92% (Hydrolysis) | Colorless Solution |
Experimental Protocol: Stability Assessment
Objective: To assess the stability of this compound under accelerated stress conditions (heat, light, humidity, and pH).
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Buffers (pH 4, 7, and 9)
-
Environmental chamber/oven
-
Photostability chamber
-
HPLC system with UV detector
-
LC-MS system for impurity identification
Methodology:
-
Forced Degradation Studies:
-
Thermal Stress: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile). Aliquot into vials and expose to 60°C for 1, 3, 7, and 14 days.
-
Photostability: Expose the compound (as a solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.
-
Hydrolytic Stability: Prepare solutions of the compound in pH 4, 7, and 9 buffers. Store at room temperature and 40°C, and sample at 0, 24, 48, and 72 hours.
-
Oxidative Degradation: Prepare a solution of the compound and add a low concentration of hydrogen peroxide (e.g., 3%). Monitor for degradation over several hours.
-
-
Sample Analysis:
-
At each time point, dilute the samples to a suitable concentration.
-
Analyze by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).
-
Monitor the purity of the main peak and the formation of any degradation products.
-
Use LC-MS to identify the mass of significant degradation products to propose a degradation pathway.
-
-
Data Analysis:
-
Calculate the percentage of remaining parent compound and the percentage of each impurity at each time point.
-
Determine the rate of degradation under each stress condition.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Synthesis of Substituted Piperidine Derivatives
Welcome to the technical support center for the synthesis of substituted piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the synthesis of piperidine derivatives, from fundamental concepts to starting material selection.
???+ question "Q1: What are the primary synthetic strategies for constructing the piperidine ring?"
???+ question "Q2: My bottle of piperidine has formed white crystals. What are they and is it still usable?"
???+ question "Q3: How do I choose the appropriate reducing agent for a reductive amination to form a piperidine?"
???+ question "Q4: What are the most common side reactions during piperidine synthesis?"
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in Reductive Amination
Problem: My reductive amination reaction to form a piperidine ring is resulting in a low yield or is not working at all.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Inefficient Iminium Ion Formation | The equilibrium between the amine/carbonyl and the iminium ion is pH-dependent. Operate in a mildly acidic pH range of 4-6. This can be achieved by adding a catalytic amount of an acid like acetic acid.[1] |
| Decomposition of Reducing Agent | Borohydride-based reagents are sensitive to moisture and strongly acidic or basic conditions. Ensure all glassware is oven-dried and use anhydrous solvents.[1] If using a pH-sensitive reagent like NaBH₄, consider a two-step process where the imine is formed first.[1] |
| Wrong Choice of Reducing Agent | Using a non-selective reducing agent like NaBH₄ can cause a primary side reaction: the reduction of the starting aldehyde/ketone to an alcohol.[1] Use a more selective reagent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion.[1] |
| Steric Hindrance | Bulky substituents on the amine or carbonyl starting materials can slow down the reaction. Increase the reaction time or consider a moderate increase in temperature. |
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sol_ph [label="Adjust pH with\n_catalytic_ acetic acid.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_reductant [label="Switch to STAB\n(NaBH(OAc)₃).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; sol_conditions [label="Oven-dry glassware.\nUse anhydrous solvent.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Edges problem -> check_ph; check_ph -> sol_ph [label="No"]; check_ph -> check_reductant [label="Yes"]; check_reductant -> check_side_products [label="No"]; check_side_products -> sol_reductant [label="Yes"]; check_side_products -> check_conditions [label="No"]; check_reductant -> check_conditions [label="Yes"]; check_conditions -> sol_conditions [label="No"]; } caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Poor Diastereoselectivity in Pictet-Spengler Reaction
Problem: My Pictet-Spengler reaction is producing a mixture of diastereomers with poor selectivity.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| High Reaction Temperature | Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[2] Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[2] |
| Suboptimal Acid Catalyst | The nature and concentration of the acid catalyst influence the geometry of the iminium ion intermediate and the transition state, directly affecting stereoselectivity.[3][2] Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[3][2] Sometimes milder conditions give better results. |
| Solvent Effects | The polarity and coordinating ability of the solvent can stabilize different transition states, altering the diastereomeric ratio.[2] Experiment with solvents of different polarities, such as toluene, dichloromethane, or acetonitrile.[2] |
| Substrate Sterics | The steric and electronic properties of substituents on the β-arylethylamine and the carbonyl component significantly influence the preferred direction of cyclization.[2] If possible, modify protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired isomer.[2] |
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// Edges start -> iminium; aldehyde -> iminium; catalyst -> iminium [style=dashed, arrowhead=open, color="#EA4335"]; iminium -> cyclization [label="Rate & Selectivity\nDetermining Step"]; cyclization -> product; } caption: Simplified pathway for the Pictet-Spengler reaction.
Issue 3: Incomplete Hydrogenation of a Pyridine Ring
Problem: My attempt to hydrogenate a substituted pyridine to a piperidine is stalling or giving a mixture of partially reduced intermediates (dihydropyridines, tetrahydropyridines).
Possible Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Catalyst Poisoning | Impurities in the starting material, particularly sulfur or halide compounds, can poison the catalyst (e.g., Pt, Pd, Rh).[4] Purify the starting pyridine carefully before hydrogenation. Use a higher catalyst loading or filter the reaction mixture and add fresh catalyst. |
| Insufficient Reaction Conditions | The aromaticity of the pyridine ring requires sufficiently harsh conditions to overcome.[4] Increase the hydrogen pressure (e.g., 50-70 bar) and/or reaction temperature (e.g., 60-80 °C).[4] |
| Suboptimal Catalyst Choice | For some substituted pyridines, Palladium (Pd/C) may be less effective than other catalysts. Rhodium-based catalysts (e.g., Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) are often more effective for pyridine reduction.[5][4] |
| Presence of Water | Water can sometimes interfere with the reaction or affect catalyst activity.[4] Use an anhydrous solvent, such as glacial acetic acid, which also serves to activate the ring by forming the pyridinium ion.[4] |
Experimental Protocols
Protocol 1: Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' Catalyst)
This protocol provides a general guideline for the complete reduction of a substituted pyridine to the corresponding piperidine.[4]
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial Acetic Acid (anhydrous)
-
High-pressure reactor (Parr shaker or similar)
-
Hydrogen gas (high purity)
-
Celite® for filtration
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add the PtO₂ catalyst (1-5 mol%).
-
Hydrogenation: Seal the reactor securely. Purge the system with hydrogen gas 3-5 times to remove all air. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).
-
Execution: Begin stirring the reaction mixture. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 50 °C) for 4-24 hours.[4]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. If possible, periodically take small aliquots (after safely depressurizing and purging) to analyze by GC-MS or LC-MS.
-
Workup: Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the system with an inert gas.
-
Filtration: Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of acetic acid or methanol. Caution: The catalyst may be pyrophoric upon exposure to air; do not allow the filter cake to dry completely. Quench the filter pad with water.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude piperidine salt can be basified with a strong base (e.g., NaOH) and extracted into an organic solvent, or purified directly by crystallization.[4]
Protocol 2: Diastereoselective Pictet-Spengler Reaction
This protocol is a general method for the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde.[6][2]
Materials:
-
β-arylethylamine (e.g., Tryptamine, 1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-arylethylamine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to the desired temperature for stereocontrol (e.g., 0 °C or -20 °C) using an appropriate cooling bath.[2]
-
Reagent Addition: Add the aldehyde (1.1 eq) to the stirred solution. Following this, add trifluoroacetic acid (TFA, e.g., 1.0-2.0 eq) dropwise. The optimal amount of acid may need to be determined empirically.
-
Execution: Allow the reaction to stir at the selected temperature for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction for the consumption of starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated NaHCO₃ solution until the mixture is basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate diastereomers.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyrimidine and ethyl isonipecotate (ethyl 4-piperidinecarboxylate). This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Q2: What are the potential side-reaction products I should be aware of during the synthesis?
A2: Several side-reaction products can form, including unreacted starting materials, the hydrolyzed product 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid, and potential products from di-substitution if impurities are present in the starting materials. It is crucial to use high-purity starting materials and control the reaction conditions to minimize the formation of these byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the desired product and any side products.
Q4: What are the recommended purification methods for the final product?
A4: The primary purification method for this compound is column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Reactants: The 2-chloropyrimidine may be of poor quality, or the ethyl isonipecotate may have degraded. 2. Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the SNAr reaction. 4. Ineffective Base: The base may not be strong enough to effectively neutralize the HCl produced. | 1. Verify Reactant Quality: Use freshly opened or purified starting materials. Confirm their identity and purity using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. 3. Solvent Selection: Use a polar aprotic solvent such as toluene, DMF, or DMSO to facilitate the reaction. 4. Base Selection: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Formation of Significant Amounts of Side Products | 1. Presence of Water: Moisture in the reaction can lead to the hydrolysis of the ester group. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials or the formation of byproducts. 3. High Reaction Temperature or Prolonged Reaction Time: Harsh conditions can promote the formation of degradation products. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Stoichiometry: Carefully control the molar ratio of 2-chloropyrimidine to ethyl isonipecotate. A slight excess of the amine is sometimes used. 3. Optimize Reaction Conditions: Determine the optimal reaction temperature and time by running small-scale experiments and monitoring the reaction closely. |
| Difficult Purification | 1. Co-elution of Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic conditions on silica gel). | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. Consider using a different stationary phase if necessary. 2. Neutralize Silica Gel: If the product is sensitive to acidic silica gel, it can be neutralized by pre-treating it with a solution of triethylamine in the eluent. |
Summary of Potential Side-Reaction Products
| Side-Reaction Product | Chemical Name | Cause of Formation | Method of Minimization |
| Impurity 1 | 2-Chloropyrimidine | Incomplete reaction. | Increase reaction time, temperature, or use a slight excess of ethyl isonipecotate. |
| Impurity 2 | Ethyl isonipecotate | Incomplete reaction. | Use a slight excess of 2-chloropyrimidine or ensure complete reaction. |
| Impurity 3 | 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | Hydrolysis of the ester group of the product due to the presence of water.[1] | Use anhydrous reaction conditions and avoid exposure to moisture during workup and purification. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Chloropyrimidine
-
Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)
-
Toluene (anhydrous)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloropyrimidine (1.0 eq) in anhydrous toluene, add ethyl isonipecotate (1.1 eq) and triethylamine (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Reaction Pathway and Side Reactions
Caption: Synthetic pathway and potential side-reactions for CAS 111247-60-0.
References
Technical Support Center: Purification of Crude Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Based on its typical synthesis via nucleophilic aromatic substitution, the most common impurities include unreacted starting materials such as 2-chloropyrimidine and ethyl 4-piperidinecarboxylate. Additionally, side products from potential hydrolysis of the ethyl ester group to the corresponding carboxylic acid can also be present, particularly if the reaction or work-up conditions are not carefully controlled.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is particularly effective for separating the target compound from impurities with different polarities.[1] Recrystallization can be a good option if a suitable solvent system is identified and the compound is a solid at room temperature.
Q3: My purified product is an oil, but I was expecting a solid. Is this normal?
A3: Yes, it is reported that this compound can be obtained as a colorless oil after purification by column chromatography.[1]
Q4: How can I best monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation during column chromatography. By spotting the crude mixture, collected fractions, and starting material standards, you can identify the fractions containing the pure product. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Column Chromatography
Problem 1: The compound is not moving from the origin on the TLC plate, even with a highly polar eluent.
-
Possible Cause: The compound may be strongly adsorbed to the silica gel due to its basic piperidine nitrogen.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system. This will compete with the basic sites on your compound for binding to the silica gel, allowing it to move up the TLC plate and elute from the column.
Problem 2: Poor separation between the product and an impurity.
-
Possible Cause 1: The chosen eluent system has a polarity that is not optimal for separating the compounds of interest.
-
Solution 1: Systematically vary the ratio of your polar and non-polar solvents. A shallower polarity gradient during gradient elution can also improve separation.
-
Possible Cause 2: The column is overloaded with crude material.
-
Solution 2: Reduce the amount of crude material loaded onto the column. A general guideline is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Problem 3: The product elutes as very broad bands, leading to mixed fractions.
-
Possible Cause: The crude sample was not loaded onto the column in a concentrated band.
-
Solution: Dissolve the crude material in a minimal amount of the initial eluent or a more volatile solvent, and apply it carefully to the top of the silica gel bed. Alternatively, a "dry loading" technique can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too rapidly.
-
Solution 1: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.
-
Possible Cause 2: The concentration of impurities is too high, inhibiting crystal lattice formation.
-
Solution 2: Attempt a preliminary purification step, such as a simple filtration through a plug of silica gel or an acid-base extraction, before recrystallization.
-
Possible Cause 3: The chosen solvent is not ideal.
-
Solution 3: Experiment with different solvent systems. If the compound is too soluble, add an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.
Problem 2: No crystals form, even after cooling in an ice bath.
-
Possible Cause: The solution is not sufficiently saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, evaporate some of the solvent to increase the concentration and cool again. If crystals still do not form, a different solvent or solvent pair should be used.
Problem 3: The yield of recovered crystals is very low.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. When washing the collected crystals, use a minimal amount of ice-cold solvent.
Data Presentation
Table 1: Column Chromatography Parameters for Purification
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Ethyl acetate/Petroleum ether (40/60, v/v)[1] |
| Loading Technique | Wet or Dry Loading |
| Elution Mode | Isocratic or Gradient |
| Monitoring | TLC with UV visualization |
Table 2: Potential Recrystallization Solvent Systems (General Guidance)
| Primary Solvent (Good Solubility when Hot) | Anti-Solvent (Poor Solubility) | Application Notes |
| Ethyl Acetate | Hexane or Heptane | A common starting point for moderately polar compounds.[2] |
| Isopropanol | Water | Suitable for more polar compounds. |
| Dichloromethane | Hexane or Pentane | Good for less polar compounds, but use with care due to volatility. |
| Toluene | Hexane or Heptane | Can be effective for compounds with aromatic character. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% ethyl acetate in petroleum ether).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the mobile phase (e.g., 40% ethyl acetate in petroleum ether).[1]
-
Maintain a constant flow rate and collect the eluate in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Spot the crude material, each fraction, and starting material standards on a TLC plate.
-
Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp.
-
-
Isolation of Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a colorless oil.[1]
-
Protocol 2: Purification by Recrystallization (General Procedure)
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent dropwise while heating and agitating until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the crude material.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to a constant weight.
-
Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: Troubleshooting common issues in column chromatography.
Caption: A guide to troubleshooting common recrystallization problems.
References
How to increase the reaction rate of 2-chloropyrimidine with ethyl 4-piperidinecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 2-chloropyrimidine with ethyl 4-piperidinecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the reaction rate between 2-chloropyrimidine and ethyl 4-piperidinecarboxylate?
A1: The reaction rate is primarily influenced by several factors:
-
Temperature: Higher temperatures generally increase the reaction rate.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and THF are known to facilitate this type of reaction.
-
Base: The choice and concentration of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are crucial for neutralizing the HCl generated during the reaction.
-
Concentration: The concentration of reactants can impact the reaction kinetics.
Q2: What is the general mechanism for the reaction of 2-chloropyrimidine with an amine?
A2: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the nucleophilic attack of the amine on the electron-deficient pyrimidine ring, followed by the elimination of the chloride leaving group.
Q3: Can microwave irradiation be used to accelerate this reaction?
A3: Yes, microwave irradiation is a common technique to improve yields and significantly reduce reaction times for SNAr reactions on pyrimidines.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the reaction of 2-chloropyrimidine with ethyl 4-piperidinecarboxylate.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Consider using microwave irradiation to enhance the reaction rate. |
| Inappropriate Solvent | Ensure a polar aprotic solvent such as DMF, DMSO, or THF is being used. These solvents help to solvate the nucleophile. |
| Incorrect Base | Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed. |
| Decomposition of Reactants or Products | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures or harsh basic conditions that could lead to degradation. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Solvolysis | If using a nucleophilic solvent (e.g., an alcohol), it may compete with the ethyl 4-piperidinecarboxylate. Switch to a non-nucleophilic solvent. |
| Di-substitution | If di-substitution on the pyrimidine ring is observed (in cases of di-halopyrimidines), use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature. |
Data Presentation
The following table summarizes representative reaction conditions and their impact on the yield of amination reactions with 2-chloropyrimidine. While specific data for ethyl 4-piperidinecarboxylate is limited in single sources, this table compiles data from similar reactions to illustrate the effects of different parameters.
| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazole | Water | KF | 100 | 24 | 62 | [1] |
| 2 | Benzimidazole | Water | KF | 100 | 24 | 83 | [1] |
| 3 | N-Methylpiperazine | Ethanol | KOH | Reflux | 12 | - | [2] |
| 4 | Pyrrolidine | DMSO | - | 130 | - | - | [1] |
Experimental Protocols
General Protocol for the Reaction of 2-Chloropyrimidine with Ethyl 4-Piperidinecarboxylate
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine 2-chloropyrimidine (1.0 equivalent), ethyl 4-piperidinecarboxylate (1.0-1.2 equivalents), and an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C). The reaction can also be performed in a microwave reactor.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Factors Influencing Reaction Rate
References
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives in In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of pyrimidine derivatives encountered during in-vitro assays.
Troubleshooting Guides
Systematic Approach to Overcoming Poor Solubility of Pyrimidine Derivatives
Poor aqueous solubility of pyrimidine derivatives is a common challenge that can lead to inconsistent and unreliable in-vitro assay results.[1][2] This guide provides a step-by-step approach to systematically troubleshoot and resolve solubility issues.
Step 1: Initial Observation and Confirmation
The first indication of poor solubility is often the visual precipitation of the compound in the assay medium.[3] This can manifest as cloudiness, crystals, or a film on the surface of the well.
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Visual Inspection: Carefully observe the assay plate immediately after compound addition and at various time points during the incubation period.
-
Microscopic Examination: If available, use a microscope to confirm the presence of precipitate.
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Quantitative Confirmation: To quantify the extent of precipitation, measure the light scattering of the solution using a spectrophotometer or nephelometer at a wavelength where the compound does not absorb (e.g., 600 nm).[3] An increase in absorbance or scattering indicates precipitation.
Step 2: Differentiating Between Substrate and Product Precipitation
It is crucial to determine whether the observed precipitation is due to the pyrimidine derivative (substrate) or a product of the reaction.
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Control Experiment (No Enzyme/Cells): Prepare a control well containing the assay buffer and the pyrimidine derivative at the final assay concentration, but without the enzyme or cells.[3] If precipitation occurs, the compound itself has poor solubility in the assay medium.
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Time-Course Analysis: Monitor the reaction over time. If precipitation appears or increases as the reaction progresses, it may be due to the formation of an insoluble product.
Step 3: Systematic Solubility Enhancement Strategies
If the pyrimidine derivative is confirmed to be poorly soluble, employ the following strategies in a stepwise manner. Start with the simplest and most common methods before progressing to more complex formulations.
-
Co-solvent (DMSO) Concentration Optimization: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds, but high concentrations can be toxic to cells and may affect enzyme activity.[4][5][6]
-
Determine Maximum Tolerated DMSO Concentration: Perform a dose-response experiment with your cell line or enzyme to determine the highest concentration of DMSO that does not cause significant cytotoxicity or inhibition (typically <0.5%).[6][7]
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Prepare High-Concentration Stock Solutions: Prepare a concentrated stock solution of your pyrimidine derivative in 100% DMSO. This allows for the addition of a small volume to the assay medium, keeping the final DMSO concentration low.[2]
-
-
pH Adjustment: The solubility of ionizable pyrimidine derivatives can be significantly influenced by the pH of the assay buffer.[8][9][10]
-
Determine the pKa of Your Compound: Knowing the pKa will help predict how pH changes will affect solubility.
-
Test a Range of Buffer pHs: Prepare the assay buffer at several different pH values around the pKa of the compound and assess its solubility. For weakly basic drugs, a lower pH can increase solubility, while a higher pH can benefit weakly acidic drugs.[11][12]
-
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[13]
-
Select a Biocompatible Surfactant: Common non-ionic surfactants used in biological assays include Tween® 20, Tween® 80, and Pluronic® F-68.[11][14]
-
Optimize Surfactant Concentration: Test a range of surfactant concentrations, starting from below the critical micelle concentration (CMC), to find the optimal concentration that improves solubility without interfering with the assay.
-
-
Inclusion of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15][16][17][18]
-
Choose the Appropriate Cyclodextrin: The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) depends on the size and shape of the pyrimidine derivative.
-
Determine the Optimal Molar Ratio: Experiment with different molar ratios of the cyclodextrin to the compound to achieve the desired solubility enhancement.
-
-
Amorphous Solid Dispersions: For challenging compounds, creating an amorphous solid dispersion can significantly improve solubility and dissolution rates.[19][20] This involves dispersing the drug in a molecularly amorphous form within a polymer matrix.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine derivative precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?
A1: This is a common issue known as "solvent-shifting" precipitation.[1] Here are some immediate steps to take:
-
Increase the DMSO stock concentration: This allows you to add a smaller volume of the stock solution to the assay buffer, reducing the magnitude of the solvent shift.
-
Vortex while adding: Vigorously mix the aqueous buffer while adding the DMSO stock to promote rapid dispersion.
-
Add the DMSO stock directly to the final assay volume: Avoid making an intermediate aqueous dilution of the compound, as this increases the likelihood of precipitation.[2]
-
Consider pre-warming the assay buffer: For some compounds, a slightly elevated temperature can improve solubility.
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A2: The tolerance to DMSO varies significantly between cell lines.[5][21] It is essential to perform a dose-response curve with DMSO alone to determine the no-effect concentration for your specific cell line. Generally, concentrations below 0.1% are considered safe for most cell lines, while many can tolerate up to 0.5% for short-term exposure.[4][6][7] Concentrations above 1% often lead to significant cytotoxicity.[4][7]
Q3: Can surfactants interfere with my assay?
A3: Yes, surfactants can interfere with assays, particularly those involving protein-ligand binding or membrane-associated targets.[22] It is crucial to run appropriate controls, including the surfactant alone, to assess any potential interference. Non-ionic surfactants are generally less disruptive than ionic surfactants.[23][24]
Q4: How do I choose between using a surfactant and a cyclodextrin?
A4: The choice depends on the specific compound and assay system.
-
Surfactants are often effective at lower concentrations and can be a good first choice for many hydrophobic compounds.
-
Cyclodextrins can offer a higher solubilization capacity for some molecules and may be less disruptive to certain biological systems.[15][16][25] It is often empirical, and testing both may be necessary to find the optimal solution.
Q5: Are there any other formulation strategies I can consider for in-vivo studies?
A5: For in-vivo studies, where bioavailability is a key concern, more advanced formulation strategies are often employed. These include the use of lipids, solid dispersions, and nanosuspensions to enhance the absorption of poorly soluble compounds.[26][27][28][29]
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for Pyrimidine Derivatives
| Strategy | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages | Suitable for In-Vitro Assays |
| Co-solvents (e.g., DMSO) | Increases the polarity of the solvent. | 2-10 | Simple to implement; compatible with many assays. | Can be toxic to cells at higher concentrations; may affect enzyme activity.[4][5] | Yes, with careful concentration control. |
| pH Adjustment | Increases the ionization of the compound.[8] | 10-1000 (for ionizable compounds) | Highly effective for ionizable compounds; cost-effective. | Only applicable to ionizable compounds; may alter protein structure/activity.[10] | Yes, if the pH is compatible with the assay. |
| Surfactants | Forms micelles to encapsulate hydrophobic molecules.[13] | 10-100 | Effective for a wide range of hydrophobic compounds. | Can interfere with assays; potential for cell toxicity.[23] | Yes, with appropriate controls. |
| Cyclodextrins | Forms inclusion complexes with guest molecules.[15][16][18] | 10-500 | High solubilization capacity; generally low toxicity.[25] | Can be more expensive; may alter the free concentration of the compound. | Yes. |
| Amorphous Solid Dispersions | Prevents crystallization, maintaining the drug in a higher energy, more soluble state.[19][20] | >1000 | Significant increase in solubility and dissolution rate. | More complex to prepare; may not be stable over time. | Less common for initial screening, more for formulation development. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol helps determine the aqueous solubility of a pyrimidine derivative over time, providing insights into its tendency to precipitate.
Materials:
-
Pyrimidine derivative stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer (at the desired pH)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Add 198 µL of the assay buffer to each well of the 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution to the wells to achieve a final concentration of 100 µM (final DMSO concentration of 1%).
-
Mix the contents of the wells thoroughly by pipetting up and down or using a plate shaker.
-
Immediately measure the absorbance at 600 nm (A0) to get a baseline reading.
-
Incubate the plate at the desired assay temperature (e.g., 37°C).
-
Measure the absorbance at 600 nm at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Data Analysis: An increase in absorbance over time indicates precipitation. The concentration of the compound remaining in solution can be determined by comparing the absorbance to a standard curve of the compound in a solubilizing solvent.
Protocol 2: High-Throughput Screening (HTS) Compatible Solubility Assay
This protocol provides a rapid assessment of compound solubility suitable for screening large compound libraries.
Materials:
-
Compound library in DMSO
-
Aqueous buffer
-
96- or 384-well plates
-
Automated liquid handling system (optional)
-
Nephelometer or plate reader with a light scattering module
Procedure:
-
Dispense the aqueous buffer into the wells of the microplate.
-
Add a small volume of the compound stock solution from the library to each well.
-
Mix the plate vigorously for a short period (e.g., 1-2 minutes).
-
Allow the plate to equilibrate for a set period (e.g., 1-2 hours).
-
Measure the light scattering or turbidity of each well using a nephelometer or plate reader.
-
Data Analysis: Wells with high light scattering readings indicate compounds with poor solubility. A solubility threshold can be set to flag problematic compounds.
Mandatory Visualization
Caption: Systematic troubleshooting workflow for addressing poor solubility.
Caption: Mechanisms of common solubilizing agents.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. jmpas.com [jmpas.com]
- 12. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 26. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 29. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Analysis of Pyrimidine Derivatives' Cytotoxicity for Cancer Research
An in-depth guide for researchers and drug development professionals, this report provides a comparative analysis of the cytotoxic effects of various pyrimidine derivatives against several cancer cell lines. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.
The pyrimidine scaffold is a fundamental heterocyclic structure found in the nucleobases of DNA and RNA, making its derivatives a significant area of interest in the development of anticancer agents.[1][2][3][4][5][6][7][8] These compounds often exert their cytotoxic effects by acting as antimetabolites, interfering with nucleic acid synthesis and thereby inhibiting the proliferation of rapidly dividing cancer cells.[9] This guide synthesizes recent findings on the structure-activity relationships (SAR) and cytotoxic profiles of several classes of pyrimidine derivatives.
Comparative Cytotoxicity of Pyrimidine Derivatives (IC50 Values)
The in vitro cytotoxic activity of pyrimidine derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency.[10] The following tables summarize the IC50 values of various pyrimidine derivatives against a panel of human cancer cell lines, offering a quantitative comparison of their efficacy.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |
| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.12 |
Data sourced from studies on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase (TS) inhibitors.[11]
Table 2: Cytotoxicity of Pyrimidine-Benzimidazol Hybrids
| Compound | R | A549 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | H | >100 | >100 | >100 |
| 4b | 4-F | 2.4 ± 0.3 | 3.1 ± 0.5 | 4.5 ± 0.7 |
| 4c | 4-Cl | 1.9 ± 0.2 | 2.5 ± 0.4 | 3.8 ± 0.6 |
| 4d | 4-Br | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.2 ± 0.5 |
Data from studies on hybrid molecules combining pyrimidine and benzimidazole pharmacophores.[11]
Table 3: Cytotoxicity of Indazol-Pyrimidine Derivatives against MCF-7, A549, and Caco2 Cell Lines
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | Caco2 IC50 (µM) |
| 4a | 2.958 | 3.304 | >10 |
| 4d | 4.798 | >10 | 6.793 |
| 4f | 1.629 | >10 | >10 |
| 4g | 4.680 | >10 | 6.512 |
| 4i | 1.841 | 2.305 | 5.921 |
| Reference Drug | 8.029 | 7.35 | - |
These novel compounds demonstrated significant cytotoxic inhibitory activity, with some showing greater potency than the reference drug.[12]
Table 4: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against MCF-7 and HepG2 Cell Lines
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 4 | 0.57 | 1.13 |
| 6 | 2.11 | 2.49 |
| 9 | 3.15 | 4.16 |
| 10 | 1.88 | 2.05 |
| 11 | 1.31 | 0.99 |
| Staurosporine | 6.76 | 5.07 |
These compounds exhibited potent cytotoxicity, with some surpassing the efficacy of the standard drug staurosporine.[13][14][15]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives' cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[10]
-
Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[11] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[10]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control.
-
After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
-
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: Phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, is detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Seed cells in a 6-well plate and treat them with the pyrimidine compounds for the desired time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. The cell populations are categorized as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in various cell cycle phases based on their DNA content.
-
Procedure:
-
Treat cells with the pyrimidine compounds for a specified duration.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and treat them with RNase A to remove RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of pyrimidine derivatives are often mediated through the modulation of specific signaling pathways, leading to cell cycle arrest and apoptosis.
PIM-1 Kinase Inhibition Pathway
Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.[13][14][15] Inhibition of PIM-1 can lead to the induction of apoptosis.
Caption: PIM-1 kinase inhibition by pyrimidine derivatives, leading to apoptosis.
General Experimental Workflow for Cytotoxicity Screening
The process of evaluating the cytotoxic potential of novel pyrimidine derivatives typically follows a standardized workflow, from compound synthesis to in-depth mechanistic studies.
Caption: A typical workflow for the cytotoxic evaluation of pyrimidine derivatives.
Logical Relationship of Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for the rational design of more potent and selective pyrimidine-based anticancer agents.[1][3][6][7][8][11][16]
Caption: The logical relationship in SAR studies of pyrimidine derivatives.
References
- 1. veterinaria.org [veterinaria.org]
- 2. sciensage.info [sciensage.info]
- 3. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 15. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine ring, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its versatile structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two major classes of pyrimidine-based drugs: kinase inhibitors and antimicrobial agents, supported by experimental data and detailed protocols.
Pyrimidine-Based Kinase Inhibitors: Targeting Uncontrolled Cell Growth
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Pyrimidine derivatives have been successfully developed as potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), a key player in non-small cell lung cancer.[5][6]
Comparative Analysis of Pyrido[2,3-d]pyrimidine Analogs as Tyrosine Kinase Inhibitors
A notable example is the development of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors. The initial lead compound, 4b (PD-089828) , demonstrated broad-spectrum activity against several tyrosine kinases.[7][8] Subsequent SAR studies led to the synthesis of analogs with improved potency and selectivity.
Key SAR Observations:
-
Substitution at the 2-position: Introduction of a [4-(diethylamino)butyl]amino side chain at this position in compound 6c resulted in enhanced potency and bioavailability.[7][8]
-
Modification of the 6-position: Replacing the 6-(2,6-dichlorophenyl) group of 4b with a 6-(3',5'-dimethoxyphenyl) moiety in compound 4e led to a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase.[7][8]
| Compound | R1 (2-position) | R2 (6-position) | PDGFr IC50 (µM) | FGFr IC50 (µM) | EGFr IC50 (µM) | c-src IC50 (µM) |
| 4b | -NH2 | 2,6-dichlorophenyl | 1.11 | 0.13 | 0.45 | 0.22 |
| 6c | -NH(CH2)4N(C2H5)2 | 2,6-dichlorophenyl | - | - | - | - |
| 4e | -NH2 | 3,5-dimethoxyphenyl | >50 | 0.060 | >50 | >50 |
Data for compound 6c's specific kinase inhibition was not provided in the search results, but it was noted to have enhanced potency.[7][8]
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a pyrimidine-based compound against a specific kinase.[9]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., pyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A 1:3 dilution series starting from 1 mM is recommended.[9]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Pyrimidine-Based Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Pyrimidine derivatives have shown significant potential as antibacterial and antifungal agents.[1][11]
Comparative Analysis of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives as Antimicrobial Agents
A series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have been synthesized and evaluated for their antimicrobial activity.[11] These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Key SAR Observations:
The antimicrobial activity of these compounds is influenced by the nature of the substituent on the phenyl ring attached to the pyrimidine core.
| Compound | R Group | S. aureus MIC (µM) | B. subtilis MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) | C. albicans MIC (µM) |
| 9d | 4-F | 16 | 33 | 16 | 33 | 15.50 |
| 9n | 4-Br | 16 | 16 | 16 | 33 | 15.50 |
| 9o | 4-Cl | 16 | 16 | 16 | 33 | 15.50 |
| 9p | 2,4-diCl | 16 | 16 | 16 | 33 | 15.50 |
| Ciprofloxacin | - | 90 | 10 | 10 | 10 | - |
| Fluconazole | - | - | - | - | - | 11.50 |
Data from a study on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives.[11]
Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a pyrimidine-based antimicrobial agent.[12][13][14]
Materials:
-
Test compound (pyrimidine derivative)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13][14]
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the test compound in the microtiter plate using MHB. Each well should contain 50-100 µL of the diluted compound.[13]
-
-
Inoculation:
-
Inoculate each well with a defined volume of the standardized bacterial suspension.[13]
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[13]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The pyrimidine scaffold continues to be a cornerstone in the development of novel therapeutic agents. The examples of kinase inhibitors and antimicrobial agents highlight how subtle structural modifications to the pyrimidine ring and its substituents can lead to significant improvements in potency, selectivity, and overall drug-like properties. The provided experimental protocols offer a foundation for the evaluation of new pyrimidine-based drug candidates, facilitating further research and development in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate and Other Leading Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a key target for therapeutic intervention. This guide provides a comparative overview of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate against other well-characterized Akt inhibitors, namely the clinical-stage compounds Ipatasertib (GDC-0068), MK-2206, and Capivasertib (AZD5363). This comparison is based on their mechanism of action, inhibitory potency, and the experimental methodologies used for their evaluation.
Due to the limited publicly available data on the specific biological activity of this compound as an Akt inhibitor, this guide utilizes data from a closely related and well-characterized 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative (herein referred to as "Representative Pyrimidinyl-piperidine") as a surrogate for comparative purposes.[1][2][3] This analogue shares the core pyrimidinyl-piperidine scaffold and has documented potent activity against Akt, providing a valuable reference for understanding the potential of this chemical class.
Mechanism of Action: A Tale of Two Binding Sites
Akt inhibitors are broadly classified into two main categories based on their mechanism of action: ATP-competitive and allosteric inhibitors.
-
ATP-Competitive Inhibitors: These small molecules, including Ipatasertib and Capivasertib , bind to the ATP-binding pocket of the Akt kinase domain.[4] This direct competition with ATP prevents the phosphorylation of Akt's downstream substrates, thereby blocking the signaling cascade. The Representative Pyrimidinyl-piperidine is also characterized as an ATP-competitive inhibitor.[1][2][3]
-
Allosteric Inhibitors: In contrast, compounds like MK-2206 bind to a site distinct from the ATP-binding pocket, known as an allosteric site.[5][6] This binding induces a conformational change in the kinase that locks it in an inactive state, preventing its activation and subsequent signaling.
The choice between an ATP-competitive and an allosteric inhibitor can have significant implications for selectivity and the potential for off-target effects, as the ATP-binding pocket is highly conserved across many kinases.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values of the selected Akt inhibitors against the three Akt isoforms: Akt1, Akt2, and Akt3.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| Representative Pyrimidinyl-piperidine | ATP-Competitive | ~2-20 | ~2-20 | ~2-20 |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 |
| MK-2206 | Allosteric | 8 | 12 | 65 |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 8 | 8 |
Note: The IC50 values for the Representative Pyrimidinyl-piperidine are approximated from published data on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives.[1][2][3] Specific values for this compound are not publicly available.IC50 values for Ipatasertib, MK-2206, and Capivasertib are collated from multiple sources.[5][6][7][8][9][10]
This data highlights that the Representative Pyrimidinyl-piperidine analogue exhibits potent, low nanomolar inhibition of Akt, comparable to the clinical-stage inhibitors. Both Ipatasertib and Capivasertib are potent pan-Akt inhibitors with strong activity against all three isoforms. MK-2206, the allosteric inhibitor, also shows potent inhibition, with a slightly lower potency against Akt3 compared to Akt1 and Akt2.[5][6][9][10]
Visualizing the Landscape of Akt Inhibition
To better understand the context of this comparison, the following diagrams illustrate the Akt signaling pathway and a typical workflow for evaluating these inhibitors.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating Akt inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Akt inhibitors are provided below.
In Vitro Kinase Assay (IC50 Determination)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against purified Akt isoforms.
Objective: To quantify the potency of an inhibitor against purified Akt kinase isoforms.
Materials:
-
Recombinant active Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Peptide substrate for Akt (e.g., GSK-3 fusion protein)
-
ATP
-
Test inhibitor (e.g., this compound, Ipatasertib, MK-2206, Capivasertib) at various concentrations
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
Protocol:
-
In a 384-well plate, add the kinase buffer.
-
Add the test inhibitor at a range of concentrations.
-
Add the recombinant Akt isoform to each well.
-
Add the Akt peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.[11]
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Akt Pathway Inhibition
This protocol describes how to assess the effect of an Akt inhibitor on the phosphorylation status of Akt and its downstream targets in cultured cancer cells.
Objective: To determine if the inhibitor blocks the Akt signaling pathway within a cellular context.
Materials:
-
Cancer cell line (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Western blot transfer system
-
Chemiluminescent substrate
Protocol:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with the Akt inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[12][13]
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control like β-actin.[11]
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the impact of an Akt inhibitor on cell viability and proliferation.[14][15]
Objective: To measure the cytotoxic or cytostatic effect of the inhibitor on cancer cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Akt inhibitor for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14][15][16]
-
Add the solubilization solution to dissolve the formazan crystals.[14][15][16]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[14]
-
The absorbance is directly proportional to the number of viable cells. The results can be used to calculate the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50).
References
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Bioactivity of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the bioactivity of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate. Due to a lack of direct experimental data on this specific compound, this guide presents a hypothetical validation strategy based on the known activities of structurally similar molecules, particularly as potential inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is often deregulated in cancer.
Introduction
This guide, therefore, proposes a validation workflow to investigate the potential of this compound as an inhibitor of the PI3K/Akt pathway. We will compare its hypothetical performance against well-characterized inhibitors of this pathway.
Comparative Analysis of Bioactivity
To objectively assess the bioactivity of this compound (referred to as Compound X), a direct comparison with established inhibitors of the PI3K/Akt pathway is essential. For this purpose, we have selected two well-known alternative compounds:
-
Alternative 1: GDC-0068 (Ipatasertib) - A highly potent and selective ATP-competitive pan-Akt inhibitor.
-
Alternative 2: LY294002 - A well-established, first-generation PI3K inhibitor that, by blocking the upstream activator of Akt, also inhibits Akt signaling.
The following table summarizes hypothetical quantitative data from key in vitro assays designed to probe the inhibitory activity of these compounds in relevant cancer cell lines (e.g., MCF-7, a breast cancer cell line with a constitutively active PI3K/Akt pathway).
| Compound | Target(s) | IC50 (Kinase Assay) | EC50 (Cell Proliferation Assay - MCF-7) |
| Compound X (Hypothetical) | Akt (Hypothesized) | To be determined | To be determined |
| GDC-0068 (Ipatasertib) | Akt1/2/3 | ~5 nM | ~200 nM |
| LY294002 | PI3Kα/β/δ | ~1.4 µM | ~10 µM |
Caption: Hypothetical comparative bioactivity data for Compound X and reference inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant Akt kinase.
Protocol:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes are incubated with the test compounds at varying concentrations (typically from 1 nM to 100 µM) in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a peptide substrate (e.g., GSK3α/β peptide).
-
The reaction is allowed to proceed for a specified time at 30°C and is then stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the test compounds on the viability and proliferation of cancer cells.
Protocol:
-
MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Western Blot Analysis for Pathway Modulation
Objective: To confirm the on-target effect of the compounds by measuring the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
MCF-7 cells are treated with the test compounds at their respective EC50 concentrations for a defined period (e.g., 2 hours).
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt at Ser473), total Akt, phosphorylated PRAS40 (p-PRAS40), and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Visualizations
To aid in the understanding of the experimental logic and the targeted signaling pathway, the following diagrams are provided.
Caption: PI3K/Akt signaling pathway with points of inhibition.
Caption: Workflow for validating bioactivity in cell lines.
Conclusion
This guide outlines a systematic and comparative approach to validate the bioactivity of this compound, with a focus on its potential as a PI3K/Akt pathway inhibitor. By employing the described experimental protocols and comparing the results with established inhibitors, researchers can effectively characterize the biological activity of this and other novel compounds. The provided visualizations offer a clear overview of the targeted signaling pathway and the experimental workflow, facilitating a deeper understanding of the validation process. Future studies should aim to expand the panel of cell lines and perform more extensive kinase profiling to fully elucidate the compound's selectivity and mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Pyrimidinyl-Piperidine Carboxylate Analogs as Potent Akt Inhibitors in Oncology
A Comparative Guide for Researchers in Drug Development
This guide provides an objective comparison of the in vivo efficacy of ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate analogs, focusing on two prominent examples that have progressed to clinical trials: Capivasertib (AZD5363) and Ipatasertib (GDC-0068). Both compounds are potent, orally bioavailable inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt signaling pathway frequently dysregulated in cancer. This guide summarizes key preclinical data from xenograft studies, details the experimental protocols used, and visualizes the targeted signaling pathway and experimental workflows.
Comparative Efficacy in Human Tumor Xenograft Models
The in vivo anti-tumor activity of Capivasertib and Ipatasertib has been evaluated in a range of human cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The data consistently demonstrate that these analogs effectively inhibit tumor growth in models with activated PI3K/Akt signaling, such as those with PTEN loss or PIK3CA mutations.
Table 1: In Vivo Efficacy of Capivasertib (AZD5363) in Various Xenograft Models [1]
| Cell Line | Cancer Type | Dosing Schedule | Outcome |
| BT474c | Breast Cancer | 100 mg/kg, p.o., b.i.d. | Tumor stasis |
| 786-O | Renal Cancer | 150 mg/kg, p.o., b.i.d. | Partial tumor regression (125% inhibition)[2] |
| U87-MG | Glioblastoma | Not specified | Dose-dependent decreases in FDG uptake[1][3] |
| Multiple PDXs | Breast Cancer | 100 mg/kg, p.o., b.i.d. (intermittent) | Tumor growth inhibition to regression[4] |
p.o. - per os (by mouth); b.i.d. - bis in die (twice a day); FDG - Fluorodeoxyglucose.
Table 2: In Vivo Efficacy of Ipatasertib (GDC-0068) in Various Xenograft Models [5][6]
| Cell Line/Model | Cancer Type | Dosing Schedule | Outcome |
| LNCaP (PTEN-null) | Prostate Cancer | 100 mg/kg, p.o., q.d. | Tumor growth inhibition |
| LuCaP 35V (PTEN-low) | Prostate Cancer | 100 mg/kg, p.o., q.d. | Tumor growth inhibition |
| HGC-27 (PTEN-null) | Gastric Cancer | 100 mg/kg, p.o., q.d. | Tumor growth inhibition |
| MCF7-neo/HER2 | Breast Cancer | 100 mg/kg, p.o., q.d. | Tumor stasis |
| TOV-21G.x1 | Ovarian Cancer | 100 mg/kg, p.o., q.d. | Tumor regression |
q.d. - quaque die (once a day).
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Capivasertib and Ipatasertib are ATP-competitive inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3).[7] By blocking Akt, these compounds prevent the phosphorylation of numerous downstream substrates involved in cell survival, proliferation, and metabolism. The PI3K/Akt pathway is a central signaling cascade that, when constitutively activated, is a major driver of tumorigenesis and resistance to therapy.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by the investigated analogs.
Experimental Protocols
The in vivo efficacy of these compounds is typically assessed using subcutaneous tumor xenograft models in immunocompromised mice. The following is a generalized protocol synthesized from standard practices for such studies.[8][9][10][11]
1. Cell Line Preparation and Implantation:
-
Cell Culture: Human cancer cell lines (e.g., BT474, U87-MG, LNCaP) are cultured in appropriate media under standard conditions (37°C, 5% CO2). Cells are harvested during the logarithmic growth phase.
-
Cell Preparation: Cells are detached, washed, and resuspended in a sterile solution, often a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel, to a specified concentration (e.g., 5 x 10^7 cells/mL).
-
Implantation: A suspension of tumor cells (typically 100-200 µL) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
2. Tumor Growth Monitoring and Animal Randomization:
-
Tumor Measurement: Once tumors become palpable, their dimensions (length and width) are measured with digital calipers, typically 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomized into control (vehicle) and treatment groups.
3. Drug Formulation and Administration:
-
Formulation: The investigational compound (e.g., Capivasertib) is formulated in a suitable vehicle for oral administration.
-
Administration: The compound is administered to the treatment groups according to the specified dosing schedule (e.g., 100 mg/kg, orally, twice daily). The control group receives the vehicle alone.
4. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: Tumor volumes and mouse body weights are monitored throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as the phosphorylation status of Akt and its downstream substrates (e.g., PRAS40, GSK3β), by methods like Western blotting or immunohistochemistry.
-
Toxicity: Animal well-being is monitored daily, with body weight measurements serving as a general indicator of toxicity.
Caption: A generalized workflow for in vivo efficacy studies using subcutaneous xenograft models.
References
- 1. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. yeasenbio.com [yeasenbio.com]
- 10. veterinarypaper.com [veterinarypaper.com]
- 11. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
Benchmarking Novel Pyrimidine Analogs Against Established Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and selective cancer therapeutics has led to a significant focus on the pyrimidine scaffold, a core structure in numerous biologically active molecules.[1] This guide provides a comparative analysis of newly developed pyrimidine-based anticancer compounds against established chemotherapeutic agents. The objective is to offer a framework for evaluating the potential of these novel molecules through standardized experimental data and clear visualizations of their mechanistic pathways.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The initial evaluation of any potential anticancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric.[2] Below is a summary of the cytotoxic activity of several novel pyrimidine compounds compared to standard anticancer drugs across various human cancer cell lines. Many of the novel compounds demonstrate significant cytotoxicity, with IC50 values markedly lower than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil.
| Compound Class | Specific Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Novel Pyrimidine Derivatives | |||||
| Trimethoxyanilino-pyrimidine | Compound 2k | B16-F10 (Melanoma) | 0.098 ± 0.006 | Colchicine | Comparable |
| Oxazole-pyrimidine | Compound 138 | MCF-7 (Breast) | 0.01 ± 0.0065 | Etoposide | Not specified in study |
| A549 (Lung) | 0.04 ± 0.0072 | Etoposide | Not specified in study | ||
| PC3 (Prostate) | 0.08 ± 0.0084 | Etoposide | Not specified in study | ||
| Pyrimidine-5-carbonitrile | Compound 139 | HepG2 (Liver) | 3.56 | Erlotinib | Not specified in study |
| A549 (Lung) | 5.85 | Erlotinib | Not specified in study | ||
| MCF-7 (Breast) | 7.68 | Erlotinib | Not specified in study | ||
| Indazol-pyrimidine | Compound 129 | Caco-2 (Colon) | Stronger than reference | Staurosporine | Not specified in study |
| Compound 132 | MCF-7 (Breast) | 1.629 | Staurosporine | Not specified in study | |
| Established Anticancer Agents | |||||
| 5-Fluorouracil | 5-FU | Various | Varies | - | - |
| Doxorubicin | Doxorubicin | Various | Varies | - | - |
| Paclitaxel | Paclitaxel | MCF-7 (Breast) | 0.005 (approx.) | - | - |
| Erlotinib | Erlotinib | A549 (Lung) | 0.05 - 10 (Varies) | - | - |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (novel pyrimidines and reference drugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and reference drugs. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[5]
-
Washing: Centrifuge to remove ethanol and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by novel compounds is crucial for their development. Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, and its overactivation is common in many cancers. Some pyrimidine-5-carbonitrile derivatives have been identified as potent EGFR inhibitors.[1]
Microtubule Dynamics
Disrupting microtubule dynamics is a proven anticancer strategy. Certain trimethoxyanilino-substituted pyrimidines inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis, similar to the action of colchicine.[6]
Future Directions
While in vitro studies are promising, further preclinical development is necessary. This includes refining lead structures to improve pharmacokinetic profiles and conducting in vivo efficacy and toxicity studies.[7] The exploration of combination therapies with existing drugs also holds potential for enhancing clinical outcomes. The data presented here serves as a foundational guide for researchers to build upon as they develop the next generation of pyrimidine-based anticancer agents.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Researcher's Guide to the Selectivity Profiling of Pyrimidine Kinase Inhibitors
For researchers and professionals in the field of drug discovery and development, understanding the selectivity of kinase inhibitors is paramount. The pyrimidine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with numerous approved drugs and clinical candidates targeting this enzyme class.[1][2] This guide provides a comparative overview of the selectivity of pyrimidine-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds.
Achieving selectivity for a specific protein kinase is a significant challenge in the development of small molecule inhibitors, as most target the highly conserved ATP-binding pocket.[3] A lack of selectivity can lead to off-target effects and potential toxicity.[4] Therefore, comprehensive selectivity profiling is a critical step in the development of safe and effective kinase inhibitors.
Comparative Selectivity of Pyrimidine Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50) of selected pyrimidine-based kinase inhibitors against a panel of kinases. This data illustrates the varying degrees of selectivity that can be achieved with this scaffold. A lower IC50 value indicates higher potency.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target Kinases with Significant Inhibition (IC50 < 100 nM) | Reference |
| Ibrutinib | BTK | 0.5 | BMX, TEC, EGFR, ITK, JAK3 | [5] |
| AZ13705339 | PAK1 | 0.3 | PAK2, SRC, LYN, FYN | [6] |
| GSK8612 | TBK1 | <10 | IKKε | [7] |
| SI306 | Src | 11,200 (in GIN8 cells) | Fyn, SGK1 | [8] |
Note: The specific kinase panel and assay conditions can vary between studies, affecting direct comparability. The data presented is for illustrative purposes.
Experimental Protocols for Kinase Inhibitor Selectivity Profiling
A variety of methods are available for assessing the selectivity of kinase inhibitors, ranging from in vitro biochemical assays to cell-based and proteomic approaches.[9][10]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.[11]
Principle:
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition of the kinase.[11]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test inhibitor (e.g., pyrimidine-based compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)[12]
-
ATP solution
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 µM.
-
Assay Plate Preparation: Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include a "vehicle control" with DMSO only and a "no kinase" control.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase reaction buffer. The ATP concentration is often set at or near the Km value for each kinase to ensure that the measured IC50 is a close approximation of the Ki.[9][13]
-
Initiate Reaction: Add the kinase reaction mixture to the wells containing the inhibitor.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle and no kinase controls. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing Key Concepts in Kinase Inhibition
Signaling Pathway: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[14] Many kinase inhibitors, including those with a pyrimidine scaffold, target components of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and a point of potential inhibition.
Experimental Workflow: Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a novel kinase inhibitor.[15]
Caption: A streamlined workflow for assessing kinase inhibitor selectivity.
Logical Relationship: Interpreting Kinase Inhibition Data
The relationship between the inhibitor's intrinsic affinity (Ki), the enzyme's affinity for ATP (Km,ATP), and the cellular ATP concentration determines the inhibitor's potency in a cellular environment.[9]
Caption: Factors influencing an inhibitor's measured potency.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate: A Comparative Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
The compound Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate belongs to a class of molecules that features a pyrimidine ring linked to a piperidine-4-carboxylate core. While direct experimental data for this specific compound is not publicly available, its structural motifs are prevalent in a wide range of pharmacologically active agents, particularly kinase inhibitors. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. Similarly, the piperidine ring is a common component in many approved drugs, contributing to favorable pharmacokinetic properties and target engagement.
This guide provides a comparative analysis of the potential cross-reactivity of this compound against a panel of selected kinases. The selection of these kinases is based on the known activities of structurally related pyrimidinyl-piperidine derivatives, which have shown inhibitory effects against cyclin-dependent kinases (CDKs), Src family kinases, and Aurora kinases. The following data is hypothetical and intended to serve as an illustrative example for guiding cross-reactivity studies.
Quantitative Data Summary
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency. The following table summarizes the hypothetical inhibitory activities of this compound against a panel of kinases, postulating Cyclin-Dependent Kinase 2 (CDK2) as the primary target.
| Target Kinase | Compound IC50 (nM) | Selectivity Index (vs. Primary Target) |
| CDK2 (Primary Target) | 15 | 1 |
| CDK9 | 150 | 10 |
| Src | 450 | 30 |
| Fyn | 600 | 40 |
| Aurora A | >10,000 | >667 |
| Aurora B | >10,000 | >667 |
Table 1: Hypothetical Inhibitory Activity and Selectivity of this compound against a Panel of Kinases. The selectivity index is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target (CDK2). Higher values indicate greater selectivity for the primary target.
Experimental Protocols
The determination of kinase inhibition and the assessment of cross-reactivity are crucial steps in the characterization of a potential drug candidate. A variety of in vitro assays can be employed for this purpose. Below is a detailed protocol for a common luminescence-based kinase assay.
In Vitro Luminescence-Based Kinase Assay
This assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is then converted to ATP and detected as a luminescent signal.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilution) in DMSO to generate a dose-response curve.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each concentration of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at their respective optimal concentrations).
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized based on the specific kinase activity.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal for each well using a plate reader.
-
Plot the luminescence values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Hypothetical Signaling Pathway of a Primary Target (CDK2)
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Pyridine vs. Pyrimidine Scaffolds: A Comparative Guide to Anti-Inflammatory Activity
In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, pyridine and pyrimidine derivatives have emerged as particularly promising frameworks for the design of potent modulators of inflammatory pathways. This guide provides a comprehensive comparison of the anti-inflammatory activities of these two scaffolds, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
At a Glance: Pyridine vs. Pyrimidine Derivatives
| Feature | Pyridine Derivatives | Pyrimidine Derivatives |
| Core Structure | A six-membered aromatic ring containing one nitrogen atom. | A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. |
| Primary Anti-Inflammatory Mechanisms | Inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes. Modulation of NF-κB and MAPK signaling pathways.[1] | Inhibition of COX enzymes (often with selectivity for COX-2), NO production, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Also involved in modulating NF-κB and MAPK signaling pathways.[1][2] |
| Reported Efficacy | Varies depending on the specific derivative. Some have shown potent inhibition of inflammatory markers comparable to standard drugs. | A broad range of derivatives have been synthesized and tested, with many exhibiting potent anti-inflammatory effects, in some cases superior to existing NSAIDs.[2] |
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative pyridine and pyrimidine derivatives from various studies.
In Vitro Anti-Inflammatory Activity
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Class | IC50 (µM) | % Inhibition (at a specific concentration) | Reference |
| 7a | Pyridine | 76.6 | 65.48% | [3][4] |
| 7f | Pyridine | 96.8 | 51.19% | [3][4] |
| 9a | Pyrimidine | 83.1 | 55.95% | [3][4] |
| 9d | Pyrimidine | 88.7 | 61.90% | [3][4] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5n | Imidazo[1,2-a]pyridine | 35.6 | 0.07 | 508.6 | [5] |
| Pyridopyrimidinone IIIf | Pyridine-Pyrimidine Hybrid | 11.23 | 0.95 | 11.82 | [6] |
| Pyridopyrimidinone IIIg | Pyridine-Pyrimidine Hybrid | 9.20 | 1.02 | 9.02 | [6] |
| Pyrimidine 5 | Pyrano[2,3-d]pyrimidine | - | 0.04 ± 0.09 | - | [2] |
| Pyrimidine 6 | Pyrano[2,3-d]pyrimidine | - | 0.04 ± 0.02 | - | [2] |
| Pyrimidine L1 | Pyrimidine | >100 | 1.25 | >80 | [7] |
| Pyrimidine L2 | Pyrimidine | 95.1 | 1.35 | 70.44 | [7] |
| Celecoxib (Standard) | - | 7.31 | 1.11 | 6.61 | [6] |
Table 3: Downregulation of Pro-Inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Class | iNOS | NF-κβ | TNF-α | IL-1 | IL-6 | Reference |
| 7a | Pyridine | ↓ 53% | ↓ 26% | ↓ 61% | ↓ 43% | ↓ 32% | [3][4] |
| 9d | Pyrimidine | ↓ 65% | ↓ 61% | ↓ 83% (not significant) | ↓ 71% | ↓ 48% | [3][4] |
In Vivo Anti-Inflammatory Activity
Table 4: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Class | Dose (mg/kg) | % Inhibition of Edema (at 5h) | Reference |
| Pyridopyrimidinone IIIf | Pyridine-Pyrimidine Hybrid | 50 | 79.8% | [6] |
| Pyridopyrimidinone IIIh | Pyridine-Pyrimidine Hybrid | 50 | 75.3% | [6] |
| Pyrimidine derivative | Thiazolo[4,5-d]pyrimidine | - | 88% (at 5h) | [2] |
| Celecoxib (Standard) | - | 50 | 68.2% | [6] |
| Indomethacin (Standard) | - | - | - | [8] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of pyridine and pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes.
References
- 1. benchchem.com [benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Correlating In Vitro Activity with In Vivo Efficacy of Pyrimidine-Piperidine Anticancer Agents
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. A critical step in this process is establishing a reliable in vitro-in vivo correlation (IVIVC). This guide provides a comparative analysis of a series of pyrimidine-piperidine compounds, highlighting their in vitro cytotoxic activity against various cancer cell lines and the subsequent in vivo efficacy of a lead candidate. The data presented underscores the importance of this correlation in identifying clinically relevant drug candidates.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous anticancer drugs.[1][2] When coupled with a piperidine moiety, a versatile and common fragment in drug design, it can lead to compounds with potent and diverse pharmacological activities.[3] This guide focuses on a series of trisubstituted pyrimidines designed as inhibitors of CDC42 GTPase interaction, a novel target in cancer therapy.[4]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for a selection of pyrimidine-piperidine compounds, providing a clear comparison of their in vitro and in vivo performance.
Table 1: In Vitro Cytotoxicity of Pyrimidine-Piperidine Derivatives (IC50, µM) [4]
| Compound ID | R¹ | R² | R³ | SKM28 (Melanoma) | A375 (Melanoma) | SKMel3 (Melanoma) | HCT116 (Colon) | A549 (Lung) |
| 1 | Cl | H | 3-piperidine | 18.7 | 15.3 | 16.9 | 12.1 | 14.5 |
| 4 | Cl | H | 4-piperidine | 13.2 | 9.8 | 11.4 | 8.9 | 10.7 |
| 9 | H | 4-OCH₃ | 3-piperidine | >50 | 22.1 | 25.6 | 18.9 | 20.3 |
| 10 | H | 4-N(CH₃)₂ | 3-piperidine | >50 | 17.8 | 15.4 | 12.3 | 14.8 |
| 11 | H | 3-OCH₃ | 3-piperidine | 24.2 | 15.8 | 17.1 | 13.5 | 16.2 |
| 12 | H | 3-N(CH₃)₂ | 3-piperidine | 31.4 | 16.2 | 18.9 | 14.1 | 17.5 |
| 13 | Cl | H | 4-piperidine | 9.1 | 6.5 | 7.8 | 5.4 | 7.1 |
Table 2: In Vivo Efficacy of Lead Compound ARN22089 in a BRAF Mutant Melanoma Xenograft Model [4]
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Notable Side Effects |
| Vehicle Control | - | - | 0 | - |
| ARN22089 | Not Specified | IV or SC | Significant Inhibition | None Reported |
Note: The specific dosage and quantitative tumor growth inhibition values for ARN22089 were not detailed in the abstract but the study reported significant in vivo activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols employed in the evaluation of the pyrimidine-piperidine compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (SKM28, A375, SKMel3, HCT116, and A549) were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the pyrimidine-piperidine derivatives and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
The in vivo anticancer efficacy of the lead compound was evaluated in a mouse xenograft model.
-
Cell Implantation: Human melanoma cells (e.g., A375) were subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Compound Administration: The mice were then treated with the lead pyrimidine-piperidine compound (e.g., ARN22089) or a vehicle control. Administration was performed intravenously (IV) or subcutaneously (SC).
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy was determined by comparing the tumor growth in the treated group to the vehicle control group. The general health and body weight of the mice were also monitored to assess toxicity.
Visualizing the Path from Lab to Life
The following diagrams illustrate the conceptual framework and a potential mechanism of action for the pyrimidine-piperidine compounds.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, it is crucial to obtain the specific Safety Data Sheet (SDS) from the supplier of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate. This document will provide definitive hazard information and disposal requirements. The following procedures are based on general best practices for laboratory chemical and pharmaceutical waste and the available safety data for structurally similar compounds.
I. Immediate Safety and Spill Response
In the event of a spill, prioritize personal and environmental safety.
1. Evacuation and Ventilation:
-
Immediately alert personnel in the vicinity.
-
If the spill is significant or in a poorly ventilated area, evacuate the immediate area.
-
Ensure adequate ventilation to dissipate any potential vapors.
2. Personal Protective Equipment (PPE):
-
At a minimum, wear the following PPE before addressing a spill:
3. Spill Containment and Cleanup:
-
For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or earth.[2]
-
Prevent the spill from entering drains or waterways.[2]
-
For solid spills, carefully sweep the material to avoid generating dust.
-
Collect the absorbed material or solid into a suitable, labeled container for waste disposal.[2][3]
-
Clean the spill area with soap and water.[4]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, follows a systematic process to ensure regulatory compliance and safety.
Step 1: Hazard Classification (Preliminary) Based on data for the closely related compound, 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid, this chemical should be handled as hazardous.[1] The preliminary classification suggests the following potential hazards:
-
Acute oral toxicity.[1]
-
Skin irritation.[1]
-
Serious eye irritation.[1]
-
Respiratory system irritation.[1]
Therefore, this compound must be disposed of as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.[1][3]
Step 2: Segregation Proper waste segregation is critical to prevent dangerous chemical reactions.
-
Segregate waste this compound from other waste streams.
-
Keep it separate from incompatible materials such as strong oxidizing agents, strong bases, and acids.[4]
-
Store in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
Step 3: Containerization
-
Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred to glass to minimize the risk of breakage.[5]
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[5][7]
-
Ensure the container is in good condition, free from cracks or residues on the exterior.
Step 4: Labeling Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
The waste container must be clearly labeled with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[6]
-
Indicate the approximate quantity of waste in the container.
-
Include the name and contact information of the Principal Investigator or responsible party, as well as the laboratory location (building and room number).[6]
-
Mark the date when the first waste was added to the container.[7]
Step 5: Storage
-
Store the labeled hazardous waste container in a designated, secure area, such as a secondary containment bin, to prevent spills from spreading.[5]
-
The storage area should be away from heat, sparks, and open flames.[3][4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[5]
Step 6: Disposal Request and Pickup
-
Once the container is full (no more than 90% capacity to allow for expansion) or has been accumulating for a set period (e.g., 150 days, check institutional guidelines), arrange for its disposal.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6]
-
All chemical waste will ultimately be transported to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.[8][9]
III. Quantitative Data Summary
| Parameter | Guideline/Requirement | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat. | [1][2] |
| Waste Accumulation Limit (SAA) | Maximum of 55 gallons of hazardous waste. | [5] |
| Acutely Toxic Waste Limit (SAA) | Maximum of 1 quart of liquid or 1 kg of solid. | [5] |
| Container Filling Level | Do not exceed 90% of the container's capacity. | N/A |
| Waste Pickup Request | When container is ¾ full or after 150 days (check local policy). | [7] |
IV. Experimental Protocols Cited
This guidance is based on standard hazardous waste management protocols and does not cite specific experimental research. The procedures are derived from regulatory guidelines and safety data for similar chemical compounds.
V. Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. riprc.org [riprc.org]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate
Researchers, scientists, and drug development professionals handling Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this and structurally similar heterocyclic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Chemical safety goggles with side shields are required.[3][5][6] |
| Face Shield | A face shield should be worn in addition to goggles when there is a risk of splashing.[3][5] | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[3][4][5] |
| Lab Coat | A flame-retardant lab coat or chemical-resistant apron must be worn to protect against skin contact.[7] | |
| Protective Clothing | Wear long pants and closed-toe shoes to ensure no skin is exposed.[8] | |
| Respiratory Protection | Ventilation | All work with this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9] |
| Respirator | If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[9] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Precaution:
-
Before handling, thoroughly review the available safety data for structurally similar compounds.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[9]
-
Prepare all necessary equipment and reagents before bringing the compound into the work area.
-
Clearly label all containers with the chemical name and any known hazards.[7]
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of the compound within a chemical fume hood to minimize inhalation exposure.[9][10]
-
Avoid direct contact with the skin, eyes, and clothing.[11]
-
Use compatible tools (e.g., spatulas, glassware) for transferring the substance.
-
Keep containers tightly closed when not in use to prevent the release of vapors.[1]
3. In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3][11]
-
Do not use combustible materials, such as paper towels, to clean up spills of flammable substances.
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]
-
Ventilate the area and wash the spill site once the material has been removed.
-
For major spills, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including excess reagent, absorbent materials from spills, and contaminated disposable PPE, in a designated and clearly labeled hazardous waste container.[1]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][11] Do not dispose of this chemical down the drain or in the regular trash.[3]
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. csub.edu [csub.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
